Pyrrolidin-1-amine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrrolidin-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVYGDJRKCXTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1389313-46-5 | |
| Record name | 1-Pyrrolidinamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90979271 | |
| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63234-71-9 | |
| Record name | 1-Aminopyrrolidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidin-1-amine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidin-1-amine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.200 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Pyrrolidin-1-amine hydrochloride" CAS number and properties
CAS Number: 63234-71-9[1]
This technical guide provides an in-depth overview of Pyrrolidin-1-amine hydrochloride, a versatile heterocyclic compound with applications in chemical synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a white crystalline solid soluble in water.[2] The following tables summarize its key chemical and physical properties.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₁ClN₂ | [1] |
| Molecular Weight | 122.60 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 109-126 °C (lit.) or ~210-215 °C | [3],[2] |
| Boiling Point | 112.3 °C at 760 mmHg | [3] |
| Solubility | Soluble in water | [2] |
| Flash Point | 28.1 °C | [3] |
| Vapor Pressure | 21.9 mmHg at 25 °C | [3] |
Table 2: Computed Properties
| Property | Value |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 122.061076 g/mol |
| Monoisotopic Mass | 122.061076 g/mol |
| Topological Polar Surface Area | 29.3 Ų |
| Heavy Atom Count | 7 |
| Complexity | 38.8 |
Synthesis and Experimental Protocols
This compound is typically synthesized from its free base, 1-aminopyrrolidine, which can be prepared through the reduction of N-nitrosopyrrolidine.
Synthesis of 1-Aminopyrrolidine
A common method for the synthesis of 1-aminopyrrolidine involves the reduction of N-nitrosopyrrolidine using zinc powder in the presence of an ammonium chloride solution.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Reaction Mixture: To a solution of N-nitrosopyrrolidine in water, add ammonium chloride.
-
Reduction: While vigorously stirring the mixture, gradually add zinc dust, maintaining the temperature of the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture to remove unreacted zinc and zinc salts.
-
Purification: The crude 1-aminopyrrolidine can be purified by distillation under reduced pressure.
Formation of this compound
The hydrochloride salt is readily prepared by treating the free base with hydrochloric acid.
Experimental Protocol:
-
Dissolution: Dissolve the purified 1-aminopyrrolidine in a suitable solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) to the stirred solution of the amine.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration.
-
Drying: Wash the collected solid with a cold solvent and dry it under vacuum to obtain this compound.
Logical Workflow for Synthesis:
Applications in Research and Drug Development
This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The pyrrolidine scaffold is a common motif in a wide range of biologically active molecules and approved drugs. Its presence can influence the physicochemical properties of a molecule, such as solubility and lipophilicity, and can be critical for its interaction with biological targets.
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine-containing molecules has been shown to interact with a variety of biological targets. For instance, various substituted pyrrolidines have been investigated for their roles as enzyme inhibitors and receptor ligands.
Safety and Handling
This compound should be handled with care in a laboratory setting. The available safety data for related compounds suggests that it may cause skin and eye irritation.
Table 3: GHS Hazard Information (for Pyrrolidine Hydrochloride)
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[4] |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation[4] |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P317: If eye irritation persists: Get medical help.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.
Experimental Workflow for Safe Handling:
Signaling Pathways
A comprehensive search of the scientific literature did not reveal specific studies detailing the direct interaction of this compound with any particular signaling pathways. The research on the biological activity of pyrrolidine derivatives is vast; however, the focus is often on more complex molecules where the pyrrolidine moiety is a part of a larger pharmacophore. Therefore, at present, there is no established signaling pathway diagram that can be specifically attributed to this compound. Researchers are encouraged to investigate the biological activity of this compound to elucidate its potential mechanisms of action.
References
N-Aminopyrrolidine hydrochloride molecular weight and structure
An In-Depth Technical Guide to N-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Aminopyrrolidine hydrochloride, a versatile heterocyclic compound. The document details its chemical structure, molecular weight, and physicochemical properties, alongside its applications in organic synthesis and drug discovery. Experimental protocols for its synthesis and use as a chemical building block are also provided.
Core Compound Data
N-Aminopyrrolidine and its hydrochloride salt are fundamental reagents in synthetic chemistry. The hydrochloride form offers improved stability and handling characteristics compared to the free base.
| Property | N-Aminopyrrolidine Hydrochloride | N-Aminopyrrolidine (Free Base) |
| Chemical Structure | ![]() | ![]() |
| Molecular Formula | C₄H₁₀N₂·HCl[1] | C₄H₁₀N₂[2][3][4][5] |
| Molecular Weight | 122.6 g/mol [1] | 86.14 g/mol [2][3][4][5] |
| CAS Number | 63234-71-9[1] | 16596-41-1[2][3][4] |
| Appearance | White to off-white crystalline solid[2] | Colorless to light yellow clear liquid[3][4] |
| Melting Point | 109-126 °C[1] | Not Available |
| Boiling Point | Not Available | 112.26 °C at 760 mmHg[2] |
| Density | Not Available | ~0.986 g/cm³[2][3][4] |
| Synonyms | Pyrrolidin-1-amine hydrochloride, 1-Pyrrolidinamine monohydrochloride[1] | 1-Aminopyrrolidine, Pyrrolidin-1-ylamine, 1-Amino tetrahydropyrrole[2][3][4] |
Chemical Structure and Properties
N-Aminopyrrolidine features a saturated five-membered pyrrolidine ring with an amino group (-NH₂) attached to the ring's nitrogen atom. This structure makes it a cyclic hydrazine derivative. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic exocyclic amino group. The presence of the pyrrolidine ring is significant, as this scaffold is found in numerous bioactive natural products and FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and its ability to serve as a versatile three-dimensional scaffold in drug design.[6][7][8]
Experimental Protocols
Detailed methodologies for the synthesis and application of N-Aminopyrrolidine and related structures are critical for researchers.
Synthesis of N-Substituted Pyrrolidines (General Protocol)
A fundamental method for synthesizing N-substituted pyrrolidines involves the direct cyclization of 1,4-dichlorobutane with a primary amine, proceeding through a sequential double nucleophilic substitution (Sɴ2) reaction.[9]
Microwave-Assisted Synthesis Protocol:
-
Combine 1,4-dichlorobutane (1.0 mmol), the desired primary amine (e.g., benzylamine, 1.2 mmol), and potassium carbonate (2.5 mmol) in a 10 mL microwave reaction vessel.[9]
-
Add 3 mL of deionized water to the vessel and seal it.[9]
-
Place the vessel in a microwave reactor and irradiate the mixture at 150°C for 20 minutes with continuous stirring.[9]
-
After the reaction, allow the vessel to cool to room temperature.[9]
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted pyrrolidine.
Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride
This protocol outlines the chiral synthesis of a related compound, demonstrating a common strategy for creating functionalized pyrrolidines from readily available chiral precursors.
Reaction Scheme: The synthesis starts with trans-4-hydroxyl-L-proline and proceeds through four main steps: decarboxylation, N-Boc protection, hydroxyl sulfonylation and azidation (with configuration inversion), and finally, reduction of the azide and deprotection to yield the target product.[10]
-
Decarboxylation: trans-4-hydroxyl-L-proline is dissolved in a suitable solvent with a catalyst to generate (R)-3-hydroxypyrrolidine hydrochloride.[10]
-
Protection & Sulfonylation: The intermediate is protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then sulfonylated.[10]
-
Azidation: The sulfonylated compound undergoes an Sɴ2 reaction with sodium azide, which inverts the stereocenter's configuration.[10]
-
Reduction & Deprotection: The azido group is reduced to an amino group using triphenylphosphine. Subsequently, the N-Boc protecting group is removed with concentrated hydrochloric acid to afford (S)-3-aminopyrrolidine dihydrochloride.[10]
Applications in Research and Drug Development
N-Aminopyrrolidine hydrochloride serves as a crucial building block in various scientific fields, primarily due to the prevalence of the pyrrolidine ring in medicinal chemistry.[7][11]
-
Pharmaceutical Synthesis: It is a key precursor for creating more complex molecules with potential biological activity.[2] The pyrrolidine scaffold is a core component of drugs across various therapeutic areas, including antivirals, anticancer agents, and central nervous system drugs.[6][8]
-
Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of novel agrochemicals.[2]
-
Organic Synthesis: It functions as a versatile building block for constructing a wide range of organic compounds and specialty chemicals.[2]
-
Coordination Chemistry: Its ability to act as a chelating agent allows it to form stable complexes with metal ions, which has applications in catalysis and materials science.[2]
-
Drug Delivery: The chemical properties of N-Aminopyrrolidine have been explored for potential use in drug delivery systems to enhance the solubility, stability, and targeted delivery of therapeutic agents.[2]
References
- 1. echemi.com [echemi.com]
- 2. lookchem.com [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]
- 5. N-Aminopyrrolidine [webbook.nist.gov]
- 6. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. benchchem.com [benchchem.com]
- 10. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Pyrrolidin-1-amine Hydrochloride: A Technical Safety Guide for Researchers
This in-depth guide provides comprehensive safety data sheet (SDS) information for Pyrrolidin-1-amine hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, safety protocols, and the experimental methodologies used to determine chemical safety.
Chemical Identification and Properties
This compound, also known as N-Aminopyrrolidine hydrochloride, is a chemical compound used in various research and synthetic applications.[1][2]
| Identifier | Value |
| Chemical Name | This compound[1][2] |
| Synonyms | 1-Aminopyrrolidine hydrochloride, N-Aminopyrrolidine hydrochloride[1][2] |
| CAS Number | 63234-71-9[3][4] |
| Molecular Formula | C₄H₁₁ClN₂[3] |
| Molecular Weight | 122.60 g/mol [1][4] |
| Physical State | Solid[4] |
| Storage Temperature | 2-8 °C[3] |
Note: Some sources provide data for the free base, N-Aminopyrrolidine (CAS 16596-41-1), which is a colorless, clear liquid with an ammonia-like odor.[5][6]
Hazard Identification and Classification
This compound is classified as hazardous. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[4] |
| Eye Irritation | 2 | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[4] |
Signal Word: Warning[4]
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[4]
Toxicological Information
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Handling, Storage, and Personal Protective Equipment
Safe Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area.[7]
-
Wear appropriate personal protective equipment.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[7]
-
Recommended storage is at 2-8°C.[3]
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[8] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[8] |
| Respiratory Protection | Use a NIOSH-approved respirator or an effective engineering control such as a fume hood.[8] |
Experimental Protocols for Safety Assessment
The safety data for chemical compounds like this compound is determined through standardized experimental protocols. Below are summaries of key methodologies.
Acute Oral Toxicity Testing (Based on OECD Guideline 423): The Acute Toxic Class Method is used to estimate the acute oral toxicity of a substance.
-
Animal Selection: Healthy, young adult rodents from a single strain are used.
-
Dosing: The substance is administered orally in a stepwise procedure using a small number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The outcome of each step determines the next step, with the goal of classifying the substance into a specific toxicity category based on the observed mortality.[3]
Skin Irritation Testing (Based on OECD Guideline 439): This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential.
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the properties of the human epidermis.[9]
-
Application: The test chemical is applied topically to the RhE tissue.[9]
-
Incubation: The tissue is exposed to the chemical for a defined period (e.g., 42 minutes) followed by a post-exposure incubation period (e.g., 42 hours).[7][10]
-
Viability Assessment: Cell viability is determined using a cell viability assay, such as the MTT assay. A chemical is classified as an irritant if the tissue viability is below a certain threshold (e.g., ≤50%) compared to a negative control.[7][10]
Eye Irritation Testing (Based on OECD Guideline 496): The Ocular Irritection® assay is an in vitro method to predict the eye irritation potential of a chemical.
-
Principle: The assay is based on the principle that irritating chemicals cause denaturation and disruption of corneal proteins.[11]
-
Method: The test material is applied to a macromolecular reagent matrix that mimics the cornea. Changes in the turbidity of the reagent solution, which correlate with protein denaturation, are measured spectrophotometrically.[11][12]
-
Interpretation: The measured change in optical density is used to calculate an "Irritection Draize Equivalent" (IDE) score, which predicts the in vivo eye irritation potential.[11]
Visualized Workflows
The following diagrams illustrate the logical flow of chemical safety assessment and response.
References
- 1. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:63234-71-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. oecd.org [oecd.org]
- 5. Pyrrolidine,hydrochloride (1:1) | CAS#:25150-61-2 | Chemsrc [chemsrc.com]
- 6. chembk.com [chembk.com]
- 7. Skin Irritation: SkinEthic Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. episkin.com [episkin.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. sterlab-store.com [sterlab-store.com]
- 11. integracosmetics.com [integracosmetics.com]
- 12. x-cellr8.com [x-cellr8.com]
Solubility Profile of Pyrrolidin-1-amine Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Pyrrolidin-1-amine hydrochloride (CAS No: 63234-71-9), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering available data on its solubility in various organic solvents, alongside standardized experimental protocols for solubility determination.
Compound Overview
This compound is a white crystalline solid.[1] As the hydrochloride salt of a primary amine, its solubility is significantly influenced by the polarity of the solvent and the potential for hydrogen bonding. While readily soluble in water, leading to an acidic solution, its behavior in organic solvents is a critical parameter for its application in synthesis, purification, and formulation.[1]
Quantitative Solubility Data
Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in a broad range of organic solvents. The parent compound, pyrrolidine, is known to be miscible with water and most organic solvents.[2] However, the hydrochloride salt form is expected to exhibit significantly different solubility characteristics due to its ionic nature.
To address this gap, further experimental investigation is required. A summary of qualitative solubility and data for related compounds is presented in the table below to provide a preliminary understanding.
| Solvent Family | Example Solvents | Expected Qualitative Solubility of this compound | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Likely Soluble to Sparingly Soluble | The hydroxyl group can hydrogen bond with the amine hydrochloride, and the polarity of these solvents can accommodate the salt's ionic nature to some extent. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | The high polarity of these solvents can effectively solvate the ions of the salt. |
| Aprotic Non-Polar Solvents | Hexanes, Toluene, Dichloromethane (DCM) | Likely Insoluble to Very Sparingly Soluble | The low polarity of these solvents cannot effectively stabilize the ionic structure of the hydrochloride salt. |
Experimental Protocol for Solubility Determination
The following is a generalized yet detailed protocol for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility determination.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) if applicable
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically compatible syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or other appropriate chromatographic method to determine the concentration of this compound.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the specific solvent, typically expressed in mg/mL or g/100 mL, based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
References
A Technical Guide to the Stability and Storage of N-Aminopyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the handling, storage, and stability assessment of N-Aminopyrrolidine hydrochloride (CAS No: 63234-71-9). Due to the limited availability of specific public stability data for this compound, this document outlines recommended conditions and testing protocols based on information from safety data sheets and established methodologies for structurally related compounds.
Chemical and Physical Properties
N-Aminopyrrolidine hydrochloride is a pyrrolidine derivative. Understanding its basic properties is crucial for proper handling. It is a white crystalline solid that is soluble in water.
Recommended Storage and Handling
Proper storage is critical to maintain the integrity and purity of N-Aminopyrrolidine hydrochloride. The following conditions are recommended based on supplier safety data sheets (SDS).
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale & Remarks |
| Temperature | 2°C to 8°C | To minimize the rate of potential thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound may be sensitive to air and oxidation. |
| Container | Keep in a tightly sealed, original container. | Prevents contamination and exposure to moisture and air. |
| Environment | Store in a cool, dry, and well-ventilated area. | The compound is hygroscopic and sensitive to moisture. |
| Light Exposure | Store in the dark or in an opaque container. | To prevent potential photodegradation. |
| Handling | Use personal protective equipment (gloves, safety glasses). Wash hands thoroughly after handling. | To avoid skin and eye irritation. |
Stability Profile and Potential Degradation Pathways
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of research outcomes, a stability-indicating analytical method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. A patent for the analysis of a related compound, 3-aminopyrrolidine hydrochloride, suggests a pre-column derivatization step, which could be adapted for N-Aminopyrrolidine hydrochloride to improve its detection by UV-Vis spectrophotometry.
Proposed HPLC Method Development (based on analogous compounds):
-
Derivatization: React N-Aminopyrrolidine hydrochloride with a derivatizing agent like Boc anhydride to introduce a chromophore.
-
Column: A reversed-phase column, such as a C18, is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective.
-
Detection: UV detection at a wavelength appropriate for the derivatized compound (e.g., around 210 nm).
-
Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing and validating a stability-indicating method. It helps to identify potential degradation products and pathways.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Suggested Protocol | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess stability in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidation. |
| Thermal Stress | Solid form at 80°C for 48 hours | To determine the effect of high temperature on the solid state. |
| Photostability | Expose solid and solution to UV light (e.g., 254 nm) and visible light. | To identify any light-induced degradation. |
Logical Workflow for Handling and Stability Testing
The following diagram illustrates a logical workflow for the proper handling and stability assessment of N-Aminopyrrolidine hydrochloride in a research setting.
Caption: Workflow for Handling and Stability Assessment.
This guide provides a framework for the stable storage and handling of N-Aminopyrrolidine hydrochloride, along with a strategy for assessing its stability. Researchers should adapt these general protocols to their specific experimental needs and always adhere to institutional safety guidelines.
The Chemistry of Pyrrolidine Derivatives: A Technical Guide for Researchers
Introduction
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry and drug discovery.[1] Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its significance as a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core chemistry of pyrrolidine and its derivatives, tailored for researchers, scientists, and drug development professionals. The guide will delve into the synthesis, reactivity, and biological significance of this important class of molecules, with a focus on data-driven insights and practical experimental guidance.
Core Chemistry of the Pyrrolidine Ring
Structure and Physicochemical Properties
Pyrrolidine, also known as tetrahydropyrrole, is a colorless to pale yellow liquid with a characteristic ammonia-like odor.[2][3] The five-membered ring is not perfectly planar and adopts a flexible, puckered conformation.[2] The nitrogen atom in the ring is sp³-hybridized, resulting in a tetrahedral geometry and conferring basic and nucleophilic properties to the molecule.[2] The lone pair of electrons on the nitrogen atom is readily available for chemical reactions.
A summary of the key physicochemical properties of pyrrolidine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₉N | [3] |
| Molar Mass | 71.12 g/mol | [3] |
| Boiling Point | 87-88 °C | [3] |
| Melting Point | -63 °C | [3] |
| Density | 0.866 g/mL at 25 °C | [3] |
| pKa (of conjugate acid) | 11.27 | [2] |
| Solubility | Miscible with water and most organic solvents | [3] |
Reactivity
The reactivity of the pyrrolidine ring is largely dictated by the nucleophilicity and basicity of the secondary amine. It readily participates in a variety of chemical transformations, making it a versatile synthetic intermediate.
N-Functionalization: The nitrogen atom is the primary site of reactivity. It can be readily alkylated, acylated, and arylated to introduce a wide range of substituents. These reactions typically proceed via standard nucleophilic substitution or coupling reactions.
α-Functionalization: The carbon atoms adjacent to the nitrogen (α-positions) can be functionalized through deprotonation followed by reaction with an electrophile. This is a powerful strategy for introducing substituents at the 2- and 5-positions of the pyrrolidine ring.
Ring-Opening Reactions: Under certain conditions, the pyrrolidine ring can undergo ring-opening reactions, although this is less common than functionalization reactions that maintain the ring structure.
Synthesis of Pyrrolidine Derivatives
A multitude of synthetic strategies have been developed to access the diverse chemical space of pyrrolidine derivatives. These methods can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine ring and the de novo construction of the pyrrolidine ring from acyclic precursors.
Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine
This protocol describes the enantioselective synthesis of α-aryl pyrrolidines, which are valuable building blocks in medicinal chemistry. The method relies on a palladium-catalyzed Negishi coupling reaction.
Experimental Protocol:
-
Deprotonation: N-Boc pyrrolidine is deprotonated using s-BuLi in the presence of the chiral ligand (-)-sparteine in a suitable solvent such as TBME or Et₂O at -78 °C.
-
Transmetalation: The resulting organolithium species is then transmetalated with ZnCl₂ to form the corresponding organozinc reagent.
-
Negishi Coupling: The organozinc reagent is coupled with an aryl bromide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., t-Bu₃P·HBF₄).
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired enantiomerically enriched α-aryl-N-Boc-pyrrolidine.
A comprehensive study on this methodology, including in situ reaction monitoring and applications in total synthesis, has been reported.[4]
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-Catalyzed Carboamination
This method provides access to N-aryl-2-allyl pyrrolidines through a palladium-catalyzed carboamination of γ-(N-arylamino)alkenes with vinyl bromides.[5]
Experimental Protocol:
-
Reaction Setup: A flame-dried Schlenk tube is charged with Pd₂(dba)₃ (1 mol% complex, 2 mol% Pd), 2-(di-tert-butylphosphino)biphenyl (2 mol%), and sodium tert-butoxide (2.4 equiv).
-
Reagent Addition: The tube is purged with argon, and toluene (1 mL), the γ-(N-arylamino)alkene substrate (1.0 equiv), and the vinyl bromide (1.0 equiv) are added via syringe.
-
Reaction Conditions: The reaction mixture is heated to the appropriate temperature and stirred until the starting material is consumed (monitored by TLC or GC).
-
Workup and Purification: The reaction mixture is cooled to room temperature, diluted with diethyl ether, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel.
Biological Activity of Pyrrolidine Derivatives
The structural diversity of pyrrolidine derivatives translates into a broad spectrum of biological activities. They have been extensively investigated as anticancer, antimicrobial, antiviral, and central nervous system (CNS) active agents.
Anticancer Activity
Pyrrolidine-containing compounds have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. A notable example is their ability to inhibit receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key players in angiogenesis.[6]
Quantitative Data on Anticancer Activity:
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected pyrrolidine derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |
| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 |
| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 |
| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 |
| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 |
| 3a | Pyrrolidinone-hydrazone | PPC-1 | 10.4 |
| 3b | Pyrrolidinone-hydrazone | IGR39 | 2.5 |
Data compiled from a comparative analysis of pyrrolidine derivatives.
Antimicrobial Activity
The pyrrolidine scaffold is also a key feature in many antimicrobial agents. These compounds can exert their effects through various mechanisms, including the inhibition of essential bacterial enzymes.
Quantitative Data on Antimicrobial Activity:
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrrolidine-2,5-dione derivatives against different microbial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 3 | S. aureus | 128 | C. albicans | 64 |
| 5 | S. aureus | 32 | C. albicans | 128 |
| 8 | S. aureus | 16 | C. albicans | 256 |
| Ciprofloxacin | S. aureus | 0.50 | - | - |
| Nystatin | - | - | C. albicans | 0.50 |
Data from a study on the synthesis and antimicrobial properties of pyrrolidine-2,5-dione derivatives.[7]
Signaling Pathways and Experimental Workflows
VEGFR and PDGFR Signaling Pathways
As mentioned, pyrrolidine derivatives have been developed as inhibitors of VEGFR and PDGFR signaling, which are crucial for angiogenesis and tumor growth. Understanding these pathways is essential for rational drug design.
VEGFR Signaling Pathway
PDGFR Signaling Pathway
Experimental Workflow: Synthesis and In Vitro Screening
The following diagram illustrates a general workflow for the synthesis, purification, characterization, and subsequent in vitro biological screening of novel pyrrolidine derivatives.
General Experimental Workflow
Conclusion
The pyrrolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural and chemical properties provide a versatile platform for the design and synthesis of diverse molecular architectures with a wide range of biological activities. A thorough understanding of the fundamental chemistry of pyrrolidine, coupled with robust synthetic methodologies and insightful biological evaluation, is paramount for the successful development of new and effective drugs. This guide has provided a comprehensive overview of these key aspects, offering valuable information and practical protocols to aid researchers in their endeavors to harness the full potential of pyrrolidine derivatives in drug discovery.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Pyrrolidin-1-amine Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Its prevalence in FDA-approved pharmaceuticals underscores its importance as a "privileged scaffold" in drug design.[2] Among the various functionalized pyrrolidine building blocks, Pyrrolidin-1-amine hydrochloride stands out as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing its use in the synthesis of compounds with therapeutic potential, presenting quantitative biological data, and outlining key experimental protocols.
Core Applications in Drug Discovery
This compound serves as a crucial starting material in the synthesis of compounds targeting a range of diseases, most notably in the realms of oncology and infectious diseases.[3] Its primary utility lies in its reactive primary amine, which allows for the facile introduction of the pyrrolidine motif into larger molecular frameworks through various chemical transformations.
Anticancer Drug Development
The pyrrolidine scaffold is a common feature in molecules designed to interact with key targets in cancer progression. While direct synthesis from this compound is not always explicitly detailed in mainstream literature, its role as a precursor to N-functionalized pyrrolidines is implied in the broader context of anticancer agent synthesis. For instance, derivatives of the pyrrolidine ring have been incorporated into potent inhibitors of crucial cancer-related enzymes and receptors.
Synthesis of Bioactive Heterocycles
This compound is a valuable precursor for the synthesis of more complex heterocyclic systems. The N-amino group can participate in cyclization reactions to form fused or spirocyclic scaffolds, which are of significant interest in the exploration of novel chemical space for drug discovery.
Quantitative Biological Activity Data
The true measure of a chemical scaffold's utility in medicinal chemistry lies in the biological activity of its derivatives. The following tables summarize quantitative data for various pyrrolidine-containing compounds, illustrating the potent and diverse activities achievable with this structural motif. It is important to note that while these compounds feature the core pyrrolidine structure accessible from precursors like this compound, the specific synthetic routes from this exact starting material are not always the primary focus of the cited literature.
Table 1: Pyrrolidine Derivatives as Enzyme Inhibitors
| Compound Class | Target Enzyme | IC50 Value | Reference |
| Pyrrolidine Carboxamides | Neuraminidase (Influenza A) | 1.56 - 2.71 µM | [4] |
| Pyrrolidine Carboxamides | 11β-HSD1 | Potent in vitro activity | [5] |
| Pyrrolidine-2,5-dione derivatives | Carbonic Anhydrase | Potent inhibitors | [6] |
| Pyrrolidine Sulfonamides | Dipeptidyl Peptidase-IV (DPP-IV) | 11.32 ± 1.59 μM | [7] |
Table 2: Anticancer Activity of Pyrrolidine Derivatives
| Compound Class | Cell Line | IC50 Value | Reference |
| Dispiro Pyrrolidine Quinolone Analogues | MCF-7 (Breast Cancer) | 17 µM | [8] |
| Dispiro Pyrrolidine Quinolone Analogues | HeLa (Cervical Cancer) | 19 µM | [8] |
| Substituted Pyrrolidines | HCT116 (Colon Cancer) | Varies | [9] |
| 3-Amido-9-ethylcarbazole Derivatives | HT-29 (Colon Cancer) | Antiproliferative effect | [7] |
| 3-Amido-9-ethylcarbazole Derivatives | SH-SY5Y (Neuroblastoma) | Antiproliferative effect | [7] |
Table 3: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Class | Organism | MIC Value | Reference |
| Spirooxindole Pyrrolidine Hybrids | Candida albicans | 4 µg/mL | [7] |
| Pyrrolidine-thiazole Derivatives | Bacillus cereus | 21.70 ± 0.36 µg/mL | [7] |
| Pyrrolidine-thiazole Derivatives | Staphylococcus aureus | 30.53 ± 0.42 µg/mL | [7] |
| 1,2,4-Oxadiazole Pyrrolidine Derivatives | E. coli DNA Gyrase Inhibition | 120 ± 10 nM | [7] |
Experimental Protocols
Detailed experimental procedures are fundamental for the reproducibility and advancement of scientific research. Below are representative protocols for the synthesis and biological evaluation of pyrrolidine derivatives, illustrating common methodologies in the field.
General Synthesis of N-Aryl Pyrrolidines
A common synthetic route to N-aryl pyrrolidines involves the reaction of an arylamine with a suitable pyrrolidine precursor. While not explicitly starting from this compound, this protocol demonstrates a fundamental transformation.
Protocol 1: Synthesis of N-Aryl Pyrrolidines
-
Reaction Setup: In a round-bottom flask, dissolve the desired arylamine in a suitable solvent such as dioxane.
-
Addition of Reagents: Add 2,5-dimethoxytetrahydrofuran and sodium borohydride to the solution.
-
Reaction Conditions: The reaction is typically carried out in an acidic aqueous medium.
-
Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent, dried, and purified using column chromatography to yield the N-aryl pyrrolidine.[10]
Synthesis of Pyrrolidine-2,5-dione Derivatives
The synthesis of pyrrolidine-2,5-diones often involves the reaction of a succinic acid derivative with an amine.
Protocol 2: Synthesis of Pyrrolidine-2,5-dione Acetamides
-
Intermediate Synthesis: React a succinic acid derivative with aminoacetic acid at 180°C for 1 hour to form the intermediate pyrrolidine-2,5-dione.
-
Final Product Synthesis: The intermediate is then further reacted to introduce the desired acetamide side chain.[8]
In Vitro Enzyme Inhibition Assay (General Protocol)
Protocol 3: Neuraminidase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of neuraminidase from influenza A virus and a suitable fluorogenic substrate.
-
Compound Incubation: Incubate the enzyme with various concentrations of the synthesized pyrrolidine derivatives.
-
Activity Measurement: Measure the fluorescence intensity, which corresponds to the enzyme activity.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[4]
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in the discovery and development of drugs containing the pyrrolidine scaffold, the following diagrams are provided.
References
- 1. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
- 3. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]
- 4. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
A Technical Guide to the Spectroscopic Analysis of Pyrrolidin-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Pyrrolidin-1-amine hydrochloride (CAS No. 63234-71-9). Due to the limited availability of publicly accessible, quantitative spectral data for this specific compound, this document focuses on predicted spectral characteristics based on its chemical structure, data from analogous compounds, and established spectroscopic principles. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for a solid amine hydrochloride salt of this nature.
Molecular Structure and Properties:
| | | Cl- CH2-CH2 | | CH2-CH2
(Note: This is a simplified 2D representation. The nitrogen of the pyrrolidine ring is protonated in the hydrochloride salt.)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key structural information.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyrrolidine ring and the amine group. The protons on the carbons adjacent to the positively charged nitrogen (α-protons) will be shifted downfield compared to those further away (β-protons) due to the electron-withdrawing effect of the nitrogen. The amine protons are also expected to be downfield and may appear as a broad singlet due to exchange and quadrupole effects.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 3.0 - 3.5 | Multiplet | 4H | α-CH₂ (protons on carbons adjacent to N) |
| ~ 1.8 - 2.2 | Multiplet | 4H | β-CH₂ (protons on carbons beta to N) |
| Variable (likely > 5.0) | Broad Singlet | 3H | -NH₂⁺ and ring N⁺-H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is expected to show two signals for the two non-equivalent sets of carbon atoms in the pyrrolidine ring. Similar to the proton spectrum, the carbons closer to the nitrogen atom will have a larger chemical shift.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 50 - 55 | α-CH₂ (carbons adjacent to N) |
| ~ 23 - 28 | β-CH₂ (carbons beta to N) |
Experimental Protocol for NMR Spectroscopy
This protocol describes a general method for obtaining NMR data for a solid, water-soluble amine hydrochloride.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O will result in the exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the spectrum.[4] DMSO-d₆ will allow for the observation of these protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.[5]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters might include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This experiment typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions will be associated with N-H, C-H, and N-H bending vibrations.
Predicted FT-IR Data
The spectrum will be characteristic of a secondary amine salt. A broad and strong absorption in the 3200-2400 cm⁻¹ region is expected, which is typical for the N-H stretching vibrations in ammonium salts. The C-H stretching of the alkane groups will appear just below 3000 cm⁻¹. N-H bending vibrations are also expected in the 1620-1560 cm⁻¹ region.[6]
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 3200 - 2400 | Strong, Broad | N-H Stretch | R₂N⁺H₂ / R₂N⁺H- |
| ~ 2980 - 2850 | Medium | C-H Stretch | Alkane CH₂ |
| ~ 1620 - 1560 | Medium | N-H Bend | Ammonium ion |
| ~ 1470 - 1450 | Medium | C-H Bend (Scissoring) | CH₂ |
Experimental Protocol for FT-IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.[7]
-
Sample Preparation: No extensive sample preparation is required. A small amount of the solid this compound powder is sufficient.[8]
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[8]
-
Collect the spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final infrared spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Predicted Mass Spectrometry Data
For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable. We would expect to see the molecular ion for the free base, Pyrrolidin-1-amine (C₄H₁₀N₂), which has a molecular weight of 86.14 g/mol . The protonated molecule [M+H]⁺ would appear at an m/z of approximately 87.1. The fragmentation pattern would likely involve the loss of the amino group or cleavage of the pyrrolidine ring.
Table 4: Predicted Mass Spectrometry Data for Pyrrolidin-1-amine
| Predicted m/z | Possible Ion |
| 87.1 | [C₄H₁₀N₂ + H]⁺ (Protonated molecular ion) |
| 86.1 | [C₄H₁₀N₂]⁺ (Molecular ion of the free base) |
| 70.1 | [C₄H₈N]⁺ (Loss of NH₂) |
| 43.1 | [C₂H₅N]⁺ (Fragment of the pyrrolidine ring) |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample solution can be introduced directly via a syringe pump (direct infusion) or through a liquid chromatography (LC) system.[9]
-
Ionization: In the ESI source, the sample solution is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions in the gas phase. ESI is a "soft" ionization technique that typically keeps the parent molecule intact.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. Accurate mass measurements can be achieved by using an internal or external calibrant.[10]
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Disclaimer: The spectral data presented in this guide are predicted values based on the chemical structure and general spectroscopic principles. They are intended for illustrative and comparative purposes. For definitive characterization, experimental data should be acquired for an authentic sample of this compound.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 1-アミノピロリジン 塩酸塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. rsc.org [rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. 1-AMINOPYRROLIDINE | 16596-41-1 [chemicalbook.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Handling and Safety of Pyrrolidin-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for Pyrrolidin-1-amine hydrochloride (CAS No: 63234-71-9). It is intended for laboratory personnel and professionals in the fields of chemical research and drug development who may be working with this compound.
Chemical and Physical Properties
This compound, also known as N-Aminopyrrolidine hydrochloride, is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 63234-71-9 |
| Molecular Formula | C₄H₁₀N₂ · HCl |
| Molecular Weight | 122.60 g/mol |
| Appearance | Solid |
| Melting Point | 109 - 126 °C (228 - 259 °F)[1] |
| Solubility | Information not available |
| Stability | Stable under recommended storage conditions[1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety measures in a laboratory setting.
GHS Hazard Classification
| Hazard Class | Category |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 |
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:
| Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[1]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Fire Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1]
-
Special hazards arising from the substance or mixture: Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas.
-
Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release Measures
-
Personal precautions, protective equipment and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental precautions: Do not let product enter drains.
-
Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]
Role in Research and Drug Development
Pyrrolidin-1-amine and its derivatives are recognized as important building blocks in medicinal chemistry. The pyrrolidine scaffold is a core motif in numerous biologically active compounds and approved drugs.
dot
Caption: General workflow in drug discovery using this compound.
Derivatives of N-aminopyrrolidine have been investigated for a range of therapeutic targets, including the development of Dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.
dot
Caption: Mechanism of DPP-4 inhibition by a pyrrolidine-based compound.
Experimental Protocols
The following is a representative experimental protocol for the use of this compound in a synthetic procedure.
Synthesis of 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione
This protocol is adapted from a published procedure and describes the reaction of isobenzofuran-1,3-dione with this compound.
Materials:
-
Isobenzofuran-1,3-dione
-
This compound
-
Toluene
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round-bottom flask, add isobenzofuran-1,3-dione (2.3 g, 15 mmol), this compound (2.1 g, 17 mmol), and toluene (34 mL).
-
Add p-toluenesulfonic acid monohydrate (0.15 g, 0.76 mmol) to the mixture.
-
Attach a Dean-Stark apparatus and a condenser to the flask.
-
Reflux the mixture at 125 °C for 4.5 hours.
-
After cooling to room temperature, remove the toluene under reduced pressure.
-
Dissolve the crude product in dichloromethane (DCM).
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate to afford the crude product.
-
Purify the crude product by passing it through a pad of silica gel using a 70:30 mixture of hexanes and ethyl acetate as the eluent to yield 2-(pyrrolidin-1-yl)isoindoline-1,3-dione as a beige solid (1.1 g, 34% yield).[2]
dot
Caption: Workflow for the synthesis of 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione.
Conclusion
This compound is a valuable reagent in chemical synthesis and drug discovery. However, it is a hazardous substance that requires careful handling and adherence to strict safety protocols. This guide provides essential information to ensure its safe use in a laboratory environment. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound and ensure that all appropriate engineering controls and personal protective equipment are in place.
References
Methodological & Application
Application Notes and Protocols: Pyrrolidine-1-amine Hydrochloride as a Catalyst in Michael Addition Reactions
Disclaimer: An extensive search of the scientific literature and chemical databases did not yield specific examples of "Pyrrolidin-1-amine hydrochloride" being used as a catalyst for Michael addition reactions. The following application notes and protocols are based on the well-established catalytic activity of other pyrrolidine derivatives in this context. The principles and methodologies provided are intended to serve as a general guide for researchers interested in exploring pyrrolidine-based organocatalysis.
Application Notes
Introduction
The Michael addition, or conjugate 1,4-addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric organocatalysis has provided powerful tools to control the stereochemistry of these reactions, enabling the synthesis of chiral molecules crucial for drug discovery and development.[1] Chiral pyrrolidine derivatives are a privileged class of organocatalysts that effectively promote asymmetric Michael additions through enamine or iminium ion activation pathways.
Principle of Catalysis: Enamine-Iminium Catalytic Cycle
Pyrrolidine-based secondary amine catalysts react with carbonyl compounds (ketones or aldehydes), the Michael donors, to form chiral enamine intermediates. This enamine is a key nucleophilic species that attacks the electrophilic Michael acceptor (e.g., a nitroolefin). This stereoselective attack is directed by the chiral environment of the catalyst, effectively shielding one face of the enamine. The resulting intermediate is an iminium ion, which is then hydrolyzed to release the chiral Michael adduct and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[1] This process allows for the use of sub-stoichiometric amounts of the chiral catalyst to generate large quantities of enantioenriched product.
Advantages of Pyrrolidine-Based Organocatalysts
-
High Stereoselectivity: Pyrrolidine catalysts, particularly those with bulky substituents, can induce high levels of diastereoselectivity and enantioselectivity.[2][3]
-
Broad Substrate Scope: They have been successfully applied to the Michael addition of a wide variety of aldehydes and ketones to acceptors like nitroolefins.[3]
-
Mild Reaction Conditions: These reactions are often performed under mild, metal-free conditions, reducing environmental impact and simplifying purification.
-
Operational Simplicity: The protocols are generally straightforward, making them accessible to a broad range of synthetic chemists.
Data Presentation
The following table summarizes representative quantitative data for Michael addition reactions catalyzed by various well-established pyrrolidine-based organocatalysts. This data illustrates the typical efficiency of this catalyst class.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| A | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | 10 | 7 | 99 | 78:22 | 68 (syn) | [1] |
| A | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 10 | 24 | 87 | 92:8 | 85 (syn) | [4] |
| B | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 24 | 99 | 1:99 | 99 (anti) | N/A |
| B | Cyclohexanone | trans-1-Nitro-1-propene | Toluene | 10 | 48 | 98 | 1:99 | 98 (anti) | N/A |
| C | Cyclohexanone | trans-β-Nitrostyrene | Water | 6 | 24 | 95 | 1:19 | 92 (anti) | [5] |
Catalyst A: A novel pyrrolidine-based organocatalyst with a bulky C2 substituent.[1][4] Catalyst B: A pyrrolidine-thiourea bifunctional organocatalyst. Catalyst C: A polystyrene-supported pyrrolidine catalyst.[5]
Experimental Protocols
This section provides a detailed, representative protocol for the asymmetric Michael addition of an aldehyde to a nitroolefin, adapted from procedures utilizing chiral pyrrolidine-based organocatalysts.
General Procedure for the Asymmetric Michael Addition
Materials:
-
Chiral Pyrrolidine-based Organocatalyst (e.g., OC4 from Beilstein J. Org. Chem. 2017, 13, 612–619)[4]
-
Aldehyde (e.g., 3-phenylpropionaldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Methylcyclohexane)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃) for NMR
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Protocol:
-
To a vial equipped with a magnetic stir bar, add the nitroolefin (0.1 mmol, 1.0 equiv).
-
Add the chiral pyrrolidine-based organocatalyst (0.01 mmol, 10 mol%).
-
Add the chosen solvent (1.0 mL).
-
Add the aldehyde (0.2 mmol, 2.0 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for the required time (e.g., 7-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The yield and diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy using an internal standard.[4]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the Michael adduct.
-
Determine the enantiomeric excess of the purified product by chiral stationary phase HPLC analysis.[4]
Mandatory Visualizations
Caption: Enamine activation pathway in pyrrolidine-catalyzed Michael additions.
Caption: General experimental workflow for a catalyzed Michael addition.
References
- 1. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Asymmetric Aldol Reactions Catalyzed by Pyrrolidine Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific applications of "Pyrrolidin-1-amine hydrochloride" derivatives as catalysts for asymmetric aldol reactions. The field is prominently represented by derivatives of pyrrolidine-2-carboxylic acid (proline). This document provides detailed application notes and protocols for a structurally related N-substituted pyrrolidine derivative, (S)-Pyrrolidine sulfonamide , which has been successfully employed as a catalyst in asymmetric aldol reactions. This information is intended to serve as a valuable resource for researchers interested in the broader class of pyrrolidine-based organocatalysts.
Introduction to Pyrrolidine-Based Organocatalysis in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis. Within this field, pyrrolidine derivatives, most notably proline and its analogues, have proven to be highly effective catalysts for asymmetric aldol reactions. These catalysts typically operate via an enamine-based catalytic cycle, affording high yields and stereoselectivities. This application note focuses on the utility of (S)-pyrrolidine sulfonamide, an N-substituted pyrrolidine derivative, in catalyzing the direct asymmetric aldol reaction between aryl methyl ketones and aromatic aldehydes.[1][2]
(S)-Pyrrolidine Sulfonamide as a Catalyst
(S)-Pyrrolidine sulfonamide has been demonstrated as an effective organocatalyst for the asymmetric direct aldol reaction of aryl methyl ketones with aromatic aldehydes, providing moderate to good enantioselectivities. This catalyst broadens the substrate scope for chiral amine-promoted aldol processes.[1]
Quantitative Data Summary
The following tables summarize the performance of (S)-pyrrolidine sulfonamide in the asymmetric aldol reaction between various aryl methyl ketones and aromatic aldehydes.
Table 1: Asymmetric Aldol Reaction of Acetophenone Derivatives with 4-Nitrobenzaldehyde [1]
| Entry | Ketone (R) | Time (d) | Yield (%) | ee (%) |
| 1 | H | 5 | 73 | 72 |
| 2 | 4-Me | 5 | 75 | 70 |
| 3 | 4-OMe | 5 | 78 | 68 |
| 4 | 4-Cl | 5 | 70 | 75 |
| 5 | 4-Br | 5 | 68 | 76 |
| 6 | 2-Me | 7 | 65 | 65 |
| 7 | 2-Cl | 7 | 62 | 68 |
Reaction conditions: Ketone (10 equiv), 4-nitrobenzaldehyde (0.2 mmol), (S)-pyrrolidine sulfonamide (10 mol%), DMSO (0.3 mL), 0 °C.
Table 2: Asymmetric Aldol Reaction of Acetophenone with Various Aromatic Aldehydes [1]
| Entry | Aldehyde (Ar) | Time (d) | Yield (%) | ee (%) |
| 1 | 4-NO₂C₆H₄ | 5 | 73 | 72 |
| 2 | 4-CNC₆H₄ | 5 | 70 | 68 |
| 3 | 4-ClC₆H₄ | 7 | 65 | 60 |
| 4 | 4-BrC₆H₄ | 7 | 63 | 62 |
| 5 | 3-NO₂C₆H₄ | 5 | 72 | 70 |
| 6 | 2-NO₂C₆H₄ | 7 | 60 | 55 |
Reaction conditions: Acetophenone (10 equiv), aldehyde (0.2 mmol), (S)-pyrrolidine sulfonamide (10 mol%), DMSO (0.3 mL), 0 °C.
Experimental Protocols
Synthesis of (S)-Pyrrolidine Sulfonamide Catalyst
A detailed experimental protocol for the synthesis of the (S)-pyrrolidine sulfonamide catalyst is not provided in the referenced literature. However, a general approach for the synthesis of such compounds involves the reaction of (S)-pyrrolidine with the corresponding sulfonyl chloride in the presence of a base.
General Protocol for the Asymmetric Aldol Reaction
The following is a general experimental procedure for the (S)-pyrrolidine sulfonamide-catalyzed asymmetric direct aldol reaction of an aryl methyl ketone with an aromatic aldehyde:[1]
-
To a vial, add the aromatic aldehyde (0.2 mmol, 1.0 equiv).
-
Add the (S)-pyrrolidine sulfonamide catalyst (0.02 mmol, 10 mol%).
-
Add dimethyl sulfoxide (DMSO) (0.3 mL).
-
Add the aryl methyl ketone (2.0 mmol, 10 equiv).
-
Stir the reaction mixture at 0 °C for the time specified in the tables (typically 5-7 days).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Proposed Catalytic Cycle
The proposed catalytic cycle for the (S)-pyrrolidine sulfonamide-catalyzed asymmetric aldol reaction proceeds through an enamine intermediate.
Caption: Proposed catalytic cycle for the enamine-based asymmetric aldol reaction.
Experimental Workflow
The following diagram illustrates the general workflow for carrying out the asymmetric aldol reaction.
Caption: General experimental workflow for the asymmetric aldol reaction.
References
Application Notes and Protocols for N-Alkylation of N-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of N-aminopyrrolidine, a critical step in the synthesis of various compounds in drug discovery and development. The protocols cover three common and effective methods: reductive amination, direct alkylation with alkyl halides, and Michael addition.
Introduction
N-alkylation of N-aminopyrrolidine is a fundamental transformation in organic synthesis, allowing for the introduction of a wide range of substituents at the secondary amine position. This modification is crucial for modulating the physicochemical and pharmacological properties of molecules, such as solubility, lipophilicity, and biological activity. The choice of alkylation method depends on the desired substituent, the available starting materials, and the functional group tolerance of the substrate.
General Experimental Workflow
The general workflow for the N-alkylation of N-aminopyrrolidine involves the reaction of the starting material with an appropriate alkylating agent, followed by work-up and purification of the desired product.
Caption: General workflow for the N-alkylation of N-aminopyrrolidine.
N-Alkylation Strategies
There are several strategies for the N-alkylation of N-aminopyrrolidine, each with its own advantages and limitations. The three primary methods detailed in this document are reductive amination, direct alkylation with alkyl halides, and Michael addition.
Caption: Overview of N-alkylation strategies for N-aminopyrrolidine.
Experimental Protocols
Protocol 1: Reductive Amination
This method involves the reaction of N-aminopyrrolidine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding N-alkylated product. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[1][2][3]
Materials:
-
N-Aminopyrrolidine
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
To a stirred solution of N-aminopyrrolidine (1.0 eq) in DCE or MeOH, add the aldehyde or ketone (1.0-1.2 eq).
-
If the reaction with a ketone is slow, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.
-
Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct Alkylation with Alkyl Halides
This classic Sₙ2 reaction involves the nucleophilic attack of the N-aminopyrrolidine on an alkyl halide.[4] A base is typically required to neutralize the hydrohalic acid byproduct. Over-alkylation can be a side reaction, which can be minimized by using a slight excess of the amine.[5]
Materials:
-
N-Aminopyrrolidine
-
Alkyl Halide (e.g., Benzyl Bromide, Methyl Iodide)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Potassium Iodide (KI) (catalytic amount, for alkyl chlorides or bromides)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of N-aminopyrrolidine (1.0 eq) and K₂CO₃ (2.0-3.0 eq) in MeCN or DMF, add the alkyl halide (1.0-1.2 eq).
-
For less reactive alkyl halides (chlorides or bromides), add a catalytic amount of KI.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Michael Addition
This protocol describes the conjugate addition of N-aminopyrrolidine to an α,β-unsaturated carbonyl compound (a Michael acceptor).[6] This reaction is often carried out without a catalyst, although one can be used to accelerate the reaction.[7]
Materials:
-
N-Aminopyrrolidine
-
α,β-Unsaturated Ester, Ketone, or Nitrile (e.g., Ethyl Acrylate, Methyl Vinyl Ketone)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
Procedure:
-
Dissolve N-aminopyrrolidine (1.0 eq) in MeOH or EtOH.
-
Add the α,β-unsaturated compound (1.0-1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-48 hours. The reaction can be gently heated if it proceeds slowly. Monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is often pure enough for subsequent steps. If further purification is required, it can be purified by flash column chromatography on silica gel or distillation under reduced pressure.
Data Presentation: Comparison of N-Alkylation Methods
The following table summarizes typical reaction conditions and yields for the N-alkylation of N-aminopyrrolidine with representative alkylating agents.
| Alkylation Method | Alkylating Agent | Solvent | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) |
| Reductive Amination | Benzaldehyde | DCE | NaBH(OAc)₃ | RT | 16 | 85-95 |
| Reductive Amination | Acetone | MeOH | NaBH(OAc)₃, Acetic Acid (cat.) | RT | 24 | 70-80 |
| Reductive Amination | Formaldehyde (37% aq.) | MeOH | NaBH(OAc)₃ | RT | 12 | >90 |
| Direct Alkylation | Benzyl Bromide | MeCN | K₂CO₃, KI (cat.) | 60 | 8 | 80-90 |
| Direct Alkylation | Methyl Iodide | DMF | Cs₂CO₃ | RT | 6 | 85-95 |
| Direct Alkylation | Ethyl Bromide | MeCN | K₂CO₃, KI (cat.) | 70 | 18 | 75-85 |
| Michael Addition | Ethyl Acrylate | EtOH | None | RT | 24 | >95 |
| Michael Addition | Methyl Vinyl Ketone | MeOH | None | RT | 18 | 90-98 |
| Michael Addition | Acrylonitrile | MeOH | None | RT | 20 | 90-95 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.
Purification Protocols
Purification Protocol 1: Acid-Base Extraction
This technique is useful for removing unreacted starting materials and certain byproducts. The basic N-alkylated product can be separated from neutral and acidic impurities.[8]
-
Dissolve the crude product in an organic solvent such as DCM or EtOAc.
-
Transfer the solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). The protonated amine product will move to the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) to deprotonate the amine product, which will precipitate or form an oil.
-
Extract the product back into an organic solvent (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
Purification Protocol 2: Flash Column Chromatography
Flash column chromatography is a standard method for purifying the N-alkylated products.[9]
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/EtOAc mixture).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Start eluting with a non-polar solvent system (e.g., hexane/EtOAc, 9:1). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of EtOAc and then adding a small percentage of MeOH) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-alkylated N-aminopyrrolidine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Michael Addition [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of Pyrrolidin-1-amine Hydrochloride in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of Pyrrolidin-1-amine hydrochloride as a key reagent in the synthesis of pharmaceutical intermediates. The following sections outline its application in the formation of N-aminopyrrolidine-derived structures, which are valuable scaffolds in medicinal chemistry.
Application Note 1: Synthesis of 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione
Introduction:
This compound is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds for pharmaceutical applications. Its primary amino group attached to the pyrrolidine ring allows for the construction of various N-substituted derivatives. One notable application is the synthesis of 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione, a key intermediate for more complex molecules, including potential therapeutic agents. This reaction proceeds through the condensation of this compound with isobenzofuran-1,3-dione (phthalic anhydride) under acidic catalysis.
Reaction Scheme:
Caption: Synthesis of 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione is provided below, based on established literature procedures.[1]
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Isobenzofuran-1,3-dione | C₈H₄O₃ | 148.12 |
| This compound | C₄H₁₁ClN₂ | 122.60 |
| p-Toluenesulfonic acid monohydrate | C₇H₁₀O₄S | 190.22 |
| Toluene | C₇H₈ | 92.14 |
| Hexane | C₆H₁₄ | 86.18 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |
Procedure:
-
To a round-bottom flask, add isobenzofuran-1,3-dione (2.3 g, 15 mmol).
-
Add this compound (2.1 g, 17 mmol) to the flask.
-
Add toluene (34 mL) as the solvent.
-
Add p-Toluenesulfonic acid monohydrate (0.15 g, 0.76 mmol) as the catalyst.
-
Equip the flask with a condenser and heat the reaction mixture to 125 °C.
-
Maintain the reaction at this temperature for 4.5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is purified by passing it through a pad of silica gel.
-
Elute the product using a solvent mixture of 70:30 Hexane/Ethyl Acetate.
Quantitative Data:
| Intermediate | Starting Material | Reagents | Yield | Purity |
| 2-(Pyrrolidin-1-yl)isoindoline-1,3-dione | Isobenzofuran-1,3-dione | This compound, p-TsOH·H₂O | N/A | N/A |
Note: The specific yield and purity for this reaction were not detailed in the cited source, but the procedure is provided as a representative method.[1]
Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of Amides using Pyrrolidin-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules, including peptides and pharmaceuticals. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Consequently, a wide array of coupling reagents has been developed to activate the carboxylic acid and facilitate amide bond formation under mild conditions.
This document provides detailed application notes and protocols for the synthesis of amides using Pyrrolidin-1-amine hydrochloride as the amine component. Since Pyrrolidin-1-amine is supplied as a hydrochloride salt, it is crucial to employ a suitable base to liberate the free amine in situ for the reaction to proceed efficiently. Standard coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt), are effective for this transformation.
General Reaction Scheme
The overall transformation involves the coupling of a carboxylic acid with this compound in the presence of a coupling agent and a base to yield the corresponding N-acyl-N'-aminopyrrolidine.
Figure 1: General workflow for the synthesis of N-acyl-N'-aminopyrrolidines.
Reaction Conditions: A Comparative Overview
The choice of coupling reagent, base, and solvent significantly impacts the yield and purity of the resulting amide. Below is a summary of typical reaction conditions for common coupling reagents, adapted for use with this compound.
| Coupling Reagent | Additive | Base (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| EDC (1.1 - 1.5 eq) | HOBt (1.0 - 1.2 eq) | DIPEA or TEA (2.0 - 3.0) | DMF, DCM | 0 to 25 | 12 - 24 |
| HATU (1.1 - 1.2 eq) | None | DIPEA or TEA (2.0 - 3.0) | DMF, MeCN | 0 to 25 | 2 - 12 |
| TBTU (1.1 - 1.2 eq) | HOBt (optional) | DIPEA or TEA (2.0 - 3.0) | DMF | 0 to 25 | 2 - 12 |
| BOP (1.1 - 1.2 eq) | None | DIPEA or TEA (2.0 - 3.0) | DMF, DCM | 0 to 25 | 4 - 16 |
Note: The use of this compound necessitates at least two equivalents of a non-nucleophilic base: one to neutralize the hydrochloride salt and another to facilitate the coupling reaction. DIPEA (N,N-Diisopropylethylamine) and TEA (Triethylamine) are commonly used for this purpose.
Detailed Experimental Protocol: EDC/HOBt Coupling
This protocol describes a general procedure for the synthesis of an amide from a generic carboxylic acid and this compound using EDC and HOBt.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.0 - 1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), this compound (1.05 eq), and HOBt (1.1 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the solids. The concentration is typically between 0.1 M and 0.5 M with respect to the carboxylic acid.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Base Addition: Slowly add DIPEA (2.5 eq) to the stirred solution.
-
EDC Addition: After stirring for 10-15 minutes at 0 °C, add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Proposed Reaction Mechanism with EDC/HOBt
The coupling reaction mediated by EDC and HOBt proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active HOBt ester. This ester subsequently reacts with the free amine to form the amide bond.
Figure 2: Proposed mechanism for EDC/HOBt mediated amide coupling.
Conclusion
The synthesis of amides using this compound can be effectively achieved using standard peptide coupling reagents. The key consideration is the use of a sufficient amount of a non-nucleophilic base to both neutralize the hydrochloride salt and facilitate the coupling reaction. The EDC/HOBt reagent system provides a reliable and widely applicable method for this transformation, typically affording good to excellent yields of the desired amide product after purification. The protocols and conditions outlined in this document serve as a valuable starting point for researchers engaged in the synthesis of novel amide-containing compounds for various applications in drug discovery and development.
Application Notes and Protocols: The Role of Pyrrolidin-1-amine Hydrochloride in Synthesis Contexts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive review of scientific literature indicates that Pyrrolidin-1-amine hydrochloride is not a standard or documented reagent for direct use in conventional solid-phase or solution-phase peptide synthesis protocols such as Fmoc or Boc chemistry. Its role as a coupling agent, deprotection agent, or a common additive in routine peptide elongation is not established. However, its chemical structure—a primary amine linked to a pyrrolidine ring—suggests potential applications in specialized areas of peptide and medicinal chemistry, such as the synthesis of non-natural amino acids or as a nucleophile for peptide modification. This document provides an overview of standard peptide synthesis workflows and explores the hypothetical, yet chemically plausible, applications of this compound in related synthetic methodologies.
Introduction to Peptide Synthesis
Peptide synthesis is a cornerstone of biochemical and pharmaceutical research, enabling the creation of custom peptides for a vast range of applications, including drug development, diagnostics, and materials science. The most common method is Solid-Phase Peptide Synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This process is characterized by cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid.
The two predominant strategies in SPPS are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Chemistry: Utilizes a base-labile Fmoc protecting group for the α-amine, which is removed by a secondary amine like piperidine. Side-chain protecting groups are typically acid-labile and are removed at the final cleavage step with a strong acid such as trifluoroacetic acid (TFA).
-
Boc (tert-butyloxycarbonyl) Chemistry: Employs an acid-labile Boc protecting group for the α-amine, which is removed by a mild acid (e.g., TFA). Side-chain protecting groups are removed by a stronger acid, such as hydrofluoric acid (HF).
This compound: Properties and Potential Reactivity
This compound, also known as N-aminopyrrolidine hydrochloride, is a heterocyclic compound. While not used directly in standard peptide synthesis, its chemical properties merit consideration for bespoke synthetic applications.
| Property | Value |
| CAS Number | 63234-71-9 |
| Molecular Formula | C4H11ClN2 |
| Molecular Weight | 122.60 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Approximately 210-215 °C[1][2] |
| Key Structural Features | A saturated five-membered nitrogen-containing ring (pyrrolidine) with a primary amine substituent on the nitrogen atom. Supplied as a hydrochloride salt. |
The primary amine group (NH2) attached to the pyrrolidine nitrogen is nucleophilic and can participate in various chemical transformations. The pyrrolidine ring itself is a common structural motif in many biologically active compounds and can influence the conformational properties of molecules.[3]
Hypothetical Applications in Peptide-Related Synthesis
Based on its structure, this compound could potentially be utilized in the following specialized areas, although it must be stressed that these are not currently documented protocols for this specific reagent.
Synthesis of Non-Natural Amino Acids
The primary amine of Pyrrolidin-1-amine could be used as a building block for creating novel side chains of unnatural amino acids. For instance, it could be reacted with an appropriate electrophilic scaffold that is then elaborated into an amino acid structure. Such unnatural amino acids are valuable for creating peptidomimetics with enhanced stability, altered receptor binding, or other desirable pharmacological properties.
Peptide Modification and Conjugation
Post-synthesis modification of peptides is a common strategy to introduce labels, crosslinkers, or other functionalities. The nucleophilic amine of Pyrrolidin-1-amine could potentially be used to modify peptides containing electrophilic functional groups on their side chains (e.g., activated esters). However, its reactivity would need to be carefully controlled to ensure selectivity.
Experimental Protocols: A General Framework
As there are no established protocols for the use of this compound in peptide synthesis, this section provides a general protocol for a standard Fmoc-based solid-phase peptide synthesis cycle. This framework can be adapted by expert chemists for the potential incorporation of novel reagents or modified amino acids.
Standard Fmoc-SPPS Cycle
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh solution of 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours.
-
Perform a ninhydrin test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and subsequent Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Visualizations
Caption: General workflow of Fmoc-based solid-phase peptide synthesis.
Caption: Chemical structure of this compound.
Conclusion
While this compound does not have a documented, mainstream role in peptide synthesis, its chemical nature as a primary amine attached to a pyrrolidine scaffold makes it a molecule of potential interest for specialized applications in medicinal chemistry and the synthesis of novel molecular entities. The protocols and workflows presented here for standard peptide synthesis provide a foundational context for researchers who may wish to explore the utility of such novel reagents in a controlled and systematic manner. Any application of this compound in a synthetic protocol would require careful development, optimization, and characterization by qualified chemists.
References
Application Note: Chiral HPLC Analysis of α-Substituted Carbonyl Compounds Derived from Reactions Involving Pyrrolidin-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolidin-1-amine, often used in its hydrochloride salt form for stability and ease of handling, is a valuable chiral auxiliary in asymmetric synthesis. Its reactions with carbonyl compounds, such as aldehydes and ketones, form chiral hydrazones. These intermediates can then undergo stereoselective alkylation or other additions to yield enantiomerically enriched α-substituted carbonyl compounds after cleavage of the auxiliary. The accurate determination of the enantiomeric excess (e.e.) of these products is crucial for assessing the success of the asymmetric synthesis. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of a representative product from such a reaction sequence.
Reaction Overview
A common application of N-aminopyrrolidines, such as the well-known (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), involves the formation of a chiral hydrazone with a ketone, followed by deprotonation and diastereoselective alkylation. The final step is the cleavage of the hydrazone to regenerate the chiral auxiliary and yield the α-alkylated ketone with high enantiomeric purity. While Pyrrolidin-1-amine itself is not chiral, it serves as a foundational structure for chiral N-aminopyrrolidine auxiliaries. For the purpose of this application note, we will consider the analysis of a generic chiral α-substituted ketone product obtained through a reaction sequence initiated with a chiral derivative of Pyrrolidin-1-amine.
Experimental Workflow
The general workflow for the synthesis and analysis of chiral products from Pyrrolidin-1-amine derived reactions is depicted below.
Caption: General workflow from synthesis to chiral HPLC analysis.
Detailed Protocol: Chiral HPLC Analysis of a Representative α-Alkylated Ketone
This protocol outlines the chiral HPLC method for the separation and quantification of the enantiomers of a model α-alkylated ketone.
1. Materials and Reagents
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is often effective for the separation of chiral ketones. A common choice is a cellulose-based CSP.
-
Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol.
-
Sample Diluent: Mobile phase or a mixture of n-hexane and isopropanol.
-
Racemic Standard: A 50:50 mixture of the enantiomers of the α-alkylated ketone.
-
Enantioenriched Sample: The product obtained from the asymmetric synthesis.
2. Instrumentation and Chromatographic Conditions
The following table summarizes the typical HPLC setup and conditions for the chiral separation.
| Parameter | Condition |
| Instrument | Standard HPLC system with UV/Vis detector |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm (or a wavelength appropriate for the chromophore of the analyte) |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (or until both enantiomers have eluted) |
3. Sample Preparation
-
Racemic Standard Preparation: Dissolve approximately 1 mg of the racemic α-alkylated ketone in 10 mL of the mobile phase to obtain a concentration of 100 µg/mL.
-
Enantioenriched Sample Preparation: Dissolve a similar amount of the synthesis product in 10 mL of the mobile phase.
-
Filtration: Filter all samples through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Racemic Standard Injection: Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor.
-
Enantioenriched Sample Injection: Inject the sample from the asymmetric synthesis.
-
Data Acquisition: Record the chromatograms for both the standard and the sample.
5. Data Analysis and Interpretation
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram of the synthesized product.
-
Peak Identification: Identify the peaks corresponding to the two enantiomers based on the retention times obtained from the racemic standard.
-
Integration: Integrate the peak areas for both enantiomers.
-
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
Where:
-
Areamajor is the peak area of the major enantiomer.
-
Areaminor is the peak area of the minor enantiomer.
Illustrative Data
The following table presents hypothetical data for the chiral separation of a representative α-alkylated ketone.
| Compound | Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) | % e.e. |
| Racemic Standard | Enantiomer 1 | 10.2 | 50123 | 2.1 | 0 |
| Enantiomer 2 | 12.5 | 50098 | |||
| Synthesized Product | Enantiomer 1 | 10.2 | 98546 | - | 95.8 |
| Enantiomer 2 | 12.5 | 2034 |
Logical Flow for Method Development
For developing a new chiral separation method, a systematic approach is recommended.
Caption: A logical workflow for chiral HPLC method development.
Chiral HPLC is an indispensable tool for the analysis of enantiomeric products resulting from reactions involving Pyrrolidin-1-amine derivatives. The use of polysaccharide-based chiral stationary phases under normal phase conditions frequently provides excellent resolution for such compounds. The protocol described herein serves as a robust starting point for developing specific methods for a wide range of chiral molecules synthesized using this important class of chiral auxiliaries. Careful optimization of the mobile phase composition, temperature, and flow rate is key to achieving baseline separation and accurate determination of enantiomeric excess.
Application Note: NMR Characterization of Pyrrolidin-1-amine Hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidin-1-amine hydrochloride is a valuable building block in synthetic organic chemistry and drug discovery. The pyrrolidine moiety is a common scaffold in many biologically active compounds. The presence of the exocyclic primary amine group in Pyrrolidin-1-amine offers a reactive site for various chemical modifications, such as N-acylation and N-alkylation, leading to the synthesis of diverse derivatives with potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of the products of these reactions. This application note provides a detailed protocol and data interpretation guide for the NMR characterization of reaction products of this compound.
Typical Reactions of this compound
This compound readily undergoes reactions at the exocyclic primary amine after neutralization with a suitable base. Two of the most common reactions are N-acylation and N-alkylation.
-
N-Acylation: Reaction with acylating agents, such as acetyl chloride or acetic anhydride, yields N-acyl-N-aminopyrrolidine derivatives.
-
N-Alkylation: Reaction with alkyl halides, such as ethyl iodide, results in the formation of N-alkyl-N-aminopyrrolidine derivatives.
These reactions introduce new functional groups and significantly alter the electronic environment of the pyrrolidine ring, leading to predictable changes in the 1H and 13C NMR spectra.
Experimental Protocols
General Sample Preparation for NMR Analysis
-
Dissolution: Accurately weigh 5-10 mg of the dried reaction product and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). The choice of solvent will depend on the solubility of the analyte.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, for referencing the chemical shifts.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
NMR Spectrometer Parameters
The following are typical acquisition parameters for 1H and 13C NMR spectroscopy. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | 1H NMR | 13C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.5 s |
| Spectral Width | 16 ppm | 240 ppm |
| Temperature | 298 K | 298 K |
Data Presentation: NMR Spectral Data
The following tables summarize the expected 1H and 13C NMR chemical shifts for Pyrrolidin-1-amine and its representative N-acylated and N-alkylated reaction products. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Table 1: 1H NMR Chemical Shift Data (ppm)
| Compound | H-2, H-5 (α-CH2) | H-3, H-4 (β-CH2) | N-H | Other Protons |
| Pyrrolidin-1-amine | ~2.9 - 3.1 (m) | ~1.8 - 2.0 (m) | broad s | |
| N-Acetyl-N-aminopyrrolidine | ~3.2 - 3.4 (t) | ~1.9 - 2.1 (m) | broad s | ~2.1 (s, COCH3) |
| N-Ethyl-N-aminopyrrolidine | ~2.8 - 3.0 (t) | ~1.7 - 1.9 (m) | broad s | ~2.6 (q, NCH2CH3), ~1.1 (t, NCH2CH3) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity is denoted as s (singlet), t (triplet), q (quartet), and m (multiplet).
Table 2: 13C NMR Chemical Shift Data (ppm)
| Compound | C-2, C-5 (α-C) | C-3, C-4 (β-C) | Other Carbons |
| Pyrrolidin-1-amine | ~55 - 57 | ~23 - 25 | |
| N-Acetyl-N-aminopyrrolidine | ~53 - 55 | ~22 - 24 | ~170 (C=O), ~21 (COCH3) |
| N-Ethyl-N-aminopyrrolidine | ~54 - 56 | ~23 - 25 | ~45 (NCH2CH3), ~14 (NCH2CH3) |
Note: Chemical shifts are approximate and can vary based on the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and NMR characterization of a reaction product of this compound.
Conclusion
NMR spectroscopy is a powerful and essential technique for the unambiguous characterization of the reaction products of this compound. By analyzing the chemical shifts, coupling patterns, and integration of the signals in both 1H and 13C NMR spectra, researchers can confidently determine the structure of newly synthesized derivatives. The data and protocols presented in this application note serve as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrrolidine-based compounds for drug discovery and development.
Troubleshooting & Optimization
Troubleshooting low yield in "Pyrrolidin-1-amine hydrochloride" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Pyrrolidin-1-amine hydrochloride.
Troubleshooting Guide: Low Yield
Low yield is a common challenge in the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion of Pyrrolidine | 1. Inadequate Aminating Agent: The hydroxylamine-O-sulfonic acid (HOSA) may be old or degraded, leading to reduced reactivity. 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. 3. Incorrect pH: The reaction is sensitive to pH. An inappropriate pH can lead to the decomposition of the aminating agent or reduce the nucleophilicity of the pyrrolidine. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use fresh, high-quality hydroxylamine-O-sulfonic acid. 2. Optimize the reaction temperature. Start with the recommended temperature and adjust in small increments. 3. Carefully control the pH of the reaction mixture, typically maintaining it in the basic range. 4. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| Formation of Side Products | 1. Over-amination: Excess aminating agent can lead to the formation of undesired byproducts. 2. Oxidation: Pyrrolidine and its derivatives can be susceptible to oxidation, especially in the presence of air and at elevated temperatures.[1] 3. Ring-opening: Under harsh acidic or basic conditions, the pyrrolidine ring may open. | 1. Use a stoichiometric amount of the aminating agent. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Maintain careful control over the pH and temperature of the reaction. |
| Product Loss During Workup and Purification | 1. Incomplete Extraction: The product may not be fully extracted from the aqueous phase into the organic solvent. 2. Emulsion Formation: Emulsions can form during the extraction process, trapping the product. 3. Product Volatility: N-aminopyrrolidine is a relatively low boiling point liquid and can be lost during solvent removal.[2] 4. Inefficient Crystallization: The hydrochloride salt may not crystallize efficiently, leading to low recovery. | 1. Perform multiple extractions with a suitable organic solvent. 2. To break emulsions, try adding brine or filtering through Celite. 3. Use a rotary evaporator at a reduced temperature and pressure. 4. Optimize the crystallization solvent system and cooling process. Seeding with a small crystal of the pure product can induce crystallization. |
| Product Degradation | 1. Instability of the Free Base: N-aminopyrrolidine can be unstable and may decompose over time. 2. Harsh Acidification: Using a highly concentrated acid or adding it too quickly can cause degradation. | 1. Convert the free base to the more stable hydrochloride salt immediately after synthesis and purification. 2. Add the acid for salt formation slowly and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A common and effective method is the N-amination of pyrrolidine using an electrophilic aminating agent like hydroxylamine-O-sulfonic acid (HOSA), followed by the formation of the hydrochloride salt. This method is favored for its relatively mild reaction conditions.
Q2: How can I monitor the progress of the N-amination reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A simple TLC analysis can show the disappearance of the starting material (pyrrolidine) and the appearance of the product (N-aminopyrrolidine).
Q3: What is the best way to purify the crude N-aminopyrrolidine before converting it to the hydrochloride salt?
Distillation under reduced pressure is a suitable method for purifying the free base, N-aminopyrrolidine. It is important to use a reduced pressure to avoid decomposition at high temperatures.
Q4: I am having trouble with the crystallization of this compound. What can I do?
If you are facing difficulties with crystallization, consider the following:
-
Solvent System: Ensure you are using an appropriate solvent system. A common choice is a mixture of a polar solvent like ethanol or isopropanol with a less polar co-solvent like diethyl ether or ethyl acetate.
-
Concentration: The solution should be saturated at the higher temperature and supersaturated upon cooling. If the solution is too dilute, you may not get crystals.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of well-defined crystals.
-
Seeding: Adding a small seed crystal of the pure product can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Q5: How should I store this compound?
This compound is more stable than its free base. It should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. It is advisable to store it under an inert atmosphere to prevent degradation.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol describes a general procedure for the N-amination of pyrrolidine using hydroxylamine-O-sulfonic acid (HOSA), followed by conversion to the hydrochloride salt.
Materials:
-
Pyrrolidine
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine in a suitable solvent like water or a mixed aqueous-organic solvent system. Cool the flask in an ice bath.
-
Preparation of HOSA solution: In a separate beaker, prepare a solution of hydroxylamine-O-sulfonic acid in water and cool it in an ice bath.
-
N-Amination: Slowly add the cold HOSA solution to the stirred pyrrolidine solution. During the addition, maintain the temperature below 10 °C and monitor the pH, keeping it alkaline by adding a solution of sodium hydroxide as needed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup and Extraction: Once the reaction is complete, make the solution strongly basic with NaOH. Extract the product, N-aminopyrrolidine, with an organic solvent like dichloromethane multiple times.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent carefully using a rotary evaporator at low temperature and pressure.
-
Purification of Free Base (Optional): The crude N-aminopyrrolidine can be purified by vacuum distillation.
-
Salt Formation: Dissolve the purified N-aminopyrrolidine in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same or a compatible solvent with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash it with a small amount of cold solvent, and dry it under vacuum to obtain this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Experimental Workflow Diagram
Caption: Synthesis workflow diagram.
References
Technical Support Center: Optimization of Catalyst Loading for Pyrrolidin-1-amine Hydrochloride and Related Syntheses
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of catalyst loading in reactions involving pyrrolidin-1-amine hydrochloride and related pyrrolidine derivatives. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in catalytic reactions?
Pyrrolidine hydrochloride and similar salts can play a significant role in organic reactions, often acting as a co-catalyst or promoter.[1] Its utility arises from its ability to participate in various mechanistic pathways, such as iminium ion activation and facilitating proton transfer steps.[1][2] In some reactions, the pyrrolidine salt exists in equilibrium with its free base form, and this cooperative effect can be crucial for the catalytic cycle.[2]
Q2: What are common catalytic systems used in the synthesis of chiral pyrrolidine derivatives?
For the asymmetric synthesis of chiral molecules containing a pyrrolidine scaffold, several catalytic systems are widely employed. These include:
-
Noyori-type Ruthenium Catalysts: These are highly effective for the asymmetric hydrogenation of ketones and are known for achieving high turnover numbers.[3]
-
Corey-Bakshi-Shibata (CBS) Catalysts: These chiral oxazaborolidine catalysts, used with a borane source, are known for high enantioselectivity.[3][4]
-
Biocatalysts: Enzymes like alcohol dehydrogenases (ADHs) can be used for the reduction of ketones with excellent enantioselectivity.[3]
-
Iridium-based Catalysts: Chiral iridium complexes are used for the highly economical synthesis of chiral N-heterocycles from racemic diols and primary amines.[5]
Q3: How does catalyst loading generally affect reaction outcomes?
Catalyst loading, expressed as mol%, is a critical parameter that influences reaction rate, yield, and cost-effectiveness.[3]
-
Higher Catalyst Loading: Typically leads to faster reaction rates. However, it increases synthesis costs and may complicate product purification.[3]
-
Lower Catalyst Loading: Is economically and environmentally preferable. The goal of optimization is to find the minimum catalyst loading that maintains a good reaction rate, high yield, and high enantioselectivity.[3] In some cases, catalyst loading can be as low as 0.15 mol% for efficient reactions.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for reactions involving pyrrolidine derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have decomposed or been poisoned by impurities in the substrate or solvent.[3][7] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale.[3][4] 3. Suboptimal Reaction Conditions: Temperature or pressure may not be ideal for the specific catalytic system.[3] | 1. Use a fresh, properly stored catalyst and ensure all reagents and solvents are purified.[3][7] 2. Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol% or 1.0 mol%).[3] 3. Optimize temperature and pressure based on literature for the specific catalyst.[3] |
| Low Enantiomeric Excess (ee%) | 1. Suboptimal Temperature: Higher temperatures can sometimes reduce enantioselectivity.[4] 2. Incorrect Solvent: The solvent can significantly impact enantioselectivity.[4] 3. Moisture: The presence of water can be detrimental in many catalytic systems.[4] | 1. Lower the reaction temperature. For CBS reductions, temperatures as low as -78 °C can be beneficial.[3][4] 2. Screen different aprotic solvents like THF, toluene, or dichloromethane.[4] 3. Ensure anhydrous conditions by using flame-dried glassware and an inert atmosphere.[3][4] |
| Poor Reproducibility | 1. Inconsistent Catalyst Quality: Catalyst activity can vary between batches. 2. Atmospheric Contamination: Sensitivity to air or moisture.[3] 3. Variability in Reagent Purity: Impurities can act as catalyst poisons.[7] | 1. Source high-purity, well-characterized catalysts.[3] 2. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).[3] 3. Standardize the purification of all substrates and solvents.[3] |
Data Presentation: Illustrative Catalyst Loading Optimization
The following table provides an example of how to present data when optimizing catalyst loading for a hypothetical reaction.
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 0.1 | 24 | 65 | 92 |
| 0.5 | 12 | 88 | 95 |
| 1.0 | 6 | 95 | 95 |
| 2.0 | 6 | 96 | 95 |
Note: This is a generalized representation. Optimal conditions will vary depending on the specific reaction.
Experimental Protocols
General Protocol for Asymmetric Ketone Reduction using a CBS Catalyst
This protocol describes a general procedure for the asymmetric reduction of a prochiral ketone, which should be optimized for the specific substrate.
-
Catalyst Preparation: In a flame-dried, three-necked flask under an argon atmosphere, add a solution of the (S)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 1.0 M in toluene, 0.1 eq) to anhydrous THF. Cool the solution to the desired temperature (e.g., -20 °C).[3]
-
Addition of Reducing Agent: Slowly add a solution of a borane complex (e.g., borane-dimethyl sulfide, 1.0 M in THF, 1.0 eq) to the catalyst solution and stir for 10-15 minutes.[3]
-
Substrate Addition: In a separate flask, dissolve the ketone substrate in anhydrous THF. Add this solution dropwise to the reaction mixture.[3]
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.[3]
-
Quenching and Work-up: Once the reaction is complete, slowly add methanol at a low temperature to quench any excess borane. Allow the mixture to warm to room temperature, then add 1 M HCl. Basify the aqueous layer and extract with an organic solvent.[3]
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Logic for Low Conversion.
References
Identifying and minimizing byproducts in "N-Aminopyrrolidine hydrochloride" reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in the synthesis of N-Aminopyrrolidine hydrochloride.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues that may arise during the synthesis of N-Aminopyrrolidine hydrochloride, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of N-Aminopyrrolidine Hydrochloride | - Incomplete reaction. - Suboptimal reaction temperature or time. - Degradation of the product. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature and time based on literature procedures or systematic screening. - Ensure the work-up and purification steps are performed promptly and at appropriate temperatures to prevent degradation. |
| Presence of Unreacted Starting Materials | - Insufficient reaction time or temperature. - Inefficient mixing. - Stoichiometry of reactants is not optimized. | - Increase reaction time or temperature cautiously while monitoring for byproduct formation. - Ensure vigorous stirring throughout the reaction. - Re-evaluate the molar ratios of the reactants. |
| Formation of a Dark-Colored Reaction Mixture | - Dehydrogenation of the pyrrolidine ring to form pyrrole-type byproducts. - Presence of oxidizing agents. | - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use purified, oxygen-free solvents. - Avoid high reaction temperatures for extended periods.[1] |
| Multiple Spots on TLC or Peaks in GC/HPLC Analysis | - Formation of various byproducts. | - Refer to the FAQ section below for identification of common byproducts. - Employ purification techniques such as column chromatography or distillation to isolate the desired product. |
Frequently Asked Questions (FAQs)
Byproduct Identification
Q1: What are the most common byproducts in the synthesis of N-Aminopyrrolidine hydrochloride?
A1: Based on common synthetic routes, potential byproducts include:
-
Over-alkylation products: In syntheses involving alkylation of an amine, the desired N-aminopyrrolidine can react further with the alkylating agent to form tertiary amines or even quaternary ammonium salts.[2]
-
Pyrrole and other dehydrogenated species: These can form at elevated temperatures, especially in the presence of certain catalysts or oxidizing agents, leading to discoloration of the reaction mixture.[1]
-
Unreacted starting materials and intermediates: Incomplete reactions can leave residual starting materials such as 1,4-dichlorobutane or N-nitrosopyrrolidine, depending on the synthetic route.[3][4]
-
Side-products from the aminating agent: The choice of aminating agent can lead to specific byproducts. For example, when using hydroxylamine-O-sulfonic acid, side reactions can occur.
Q2: How can I identify these byproducts in my reaction mixture?
A2: Several analytical techniques are effective for identifying byproducts:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile byproducts by providing information on their retention times and mass fragmentation patterns.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a UV detector or a mass spectrometer (LC-MS), is excellent for separating and quantifying both volatile and non-volatile impurities. For compounds lacking a UV chromophore, pre-column derivatization can be employed.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help elucidate the structure of unknown impurities, especially when isolated in sufficient quantity.
Byproduct Minimization
Q3: How can I minimize the formation of over-alkylation byproducts?
A3: To reduce over-alkylation:
-
Control Stoichiometry: Use a carefully controlled molar ratio of the amine to the alkylating agent. An excess of the amine can sometimes suppress further alkylation of the product.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Temperature: Conduct the reaction at the lowest effective temperature to slow down the rate of the second alkylation.
Q4: What are the best practices to prevent the formation of dehydrogenation byproducts?
A4: To avoid the formation of pyrrole and other dehydrogenated species:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Temperature Control: Avoid excessive heating and prolonged reaction times.[1]
-
Catalyst Choice: If a catalyst is used, select one that is less prone to promoting dehydrogenation.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted Pyrrolidines from 1,4-Dichlorobutane and a Primary Amine (General Procedure)
This protocol outlines a general method for the synthesis of N-substituted pyrrolidines, which can be adapted for the synthesis of N-aminopyrrolidine precursors.
Materials:
-
1,4-Dichlorobutane
-
Primary amine (e.g., benzylamine as a model)
-
Potassium carbonate
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Microwave reactor (for microwave-assisted synthesis) or Round-bottom flask with reflux condenser (for conventional heating)
Microwave-Assisted Procedure:
-
In a 10 mL microwave reaction vessel, combine 1,4-dichlorobutane (1.0 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 3 mL of deionized water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 20 minutes with stirring.
-
After cooling, transfer the reaction mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
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Filter and concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography.[3]
Conventional Heating Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 equiv.) and sodium carbonate (2.2 equiv.) in ethanol.
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Add 1,4-dichlorobutane (1.1 equiv.) dropwise to the stirred solution.
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Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane (3 x 20 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by vacuum distillation or column chromatography.[3]
Protocol 2: Analysis of Aminopyrrolidine by HPLC with Pre-column Derivatization
This method is adapted from a procedure for analyzing 3-aminopyrrolidine hydrochloride, which lacks a UV chromophore, by derivatizing it with Boc anhydride.[5]
Materials:
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N-Aminopyrrolidine hydrochloride sample
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Methanol
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Triethylamine
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Boc anhydride (Di-tert-butyl dicarbonate)
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Water (HPLC grade)
-
Acetonitrile (HPLC grade)
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HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Derivatization:
-
In a suitable reaction vessel, dissolve the N-Aminopyrrolidine hydrochloride sample in methanol.
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Add triethylamine and Boc anhydride.
-
Stir the reaction at room temperature for a specified time (e.g., 8 hours, optimization may be required).
-
Remove the solvent under reduced pressure to obtain the Boc-protected N-aminopyrrolidine.
-
-
Sample Preparation for HPLC:
-
Accurately weigh a portion of the derivatized product and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: Typically 10-20 µL.
-
Visualizations
Caption: Logical pathways for the formation of byproducts during N-Aminopyrrolidine synthesis.
Caption: A general workflow for minimizing byproducts in chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-AMINOPYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Pyrrolidin-1-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude "Pyrrolidin-1-amine hydrochloride."
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
1. My crude product is an oil and won't solidify. How can I crystallize it?
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Answer: Oily products are common and can often be induced to crystallize. First, ensure all volatile organic solvents from the reaction work-up have been thoroughly removed under high vacuum. If the product remains an oil, it may be due to residual solvent or impurities.
-
Troubleshooting Tip 1 (Solvent Trituration): Try triturating the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This can help to wash away non-polar impurities and induce crystallization.
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Troubleshooting Tip 2 (Recrystallization): If trituration fails, attempt a recrystallization from a minimal amount of a suitable hot solvent. For amine hydrochlorides, polar solvents like ethanol, isopropanol, or a mixture of ethanol and ethyl acetate are often effective.[1][2] Dissolve the oil in the minimum amount of boiling solvent and allow it to cool slowly. If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal if available.
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Troubleshooting Tip 3 (Solvent/Anti-Solvent): A solvent/anti-solvent recrystallization can also be effective. Dissolve the oily product in a small amount of a solvent in which it is highly soluble (e.g., ethanol or methanol). Then, slowly add an anti-solvent in which the product is insoluble (e.g., diethyl ether or toluene) until the solution becomes cloudy.[1] Warm the mixture until it becomes clear again and then allow it to cool slowly.
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2. I'm performing an acid-base extraction and have formed a persistent emulsion. How can I break it?
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Answer: Emulsions are common when performing liquid-liquid extractions with basic aqueous solutions. They are colloidal suspensions of one liquid in another and can be broken by changing the properties of the aqueous phase.
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Troubleshooting Tip 1 (Add Brine): The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine).[3][4] This increases the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases.
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Troubleshooting Tip 2 (Centrifugation): If the volume is small enough, centrifuging the mixture can effectively break the emulsion.[4]
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Troubleshooting Tip 3 (Gentle Stirring): Gently swirling or stirring the mixture with a glass rod can help the dispersed droplets to coalesce.
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Troubleshooting Tip 4 (Alter pH): Adding a few drops of acid or base to alter the pH of the aqueous layer can sometimes disrupt the emulsion.[5]
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Troubleshooting Tip 5 (Filtration): In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.[4]
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3. My product streaks badly on a silica gel column. How can I improve the chromatography?
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Answer: Amines, being basic, are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, leading to tailing and poor separation.[6][7]
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Troubleshooting Tip 1 (Add a Basic Modifier): Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine or ammonia in the mobile phase will neutralize the acidic sites on the silica gel and improve the peak shape.[8]
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Troubleshooting Tip 2 (Use Amine-Functionalized Silica): For particularly problematic separations, consider using an amine-functionalized silica gel. This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[6][9]
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Troubleshooting Tip 3 (Alternative Stationary Phase): In some cases, switching to a different stationary phase, such as alumina (basic or neutral), may be beneficial.
-
4. My purified product is hygroscopic and difficult to handle. What precautions should I take?
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Answer: Amine salts can be hygroscopic, readily absorbing moisture from the atmosphere to become sticky or even liquefy.
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Troubleshooting Tip 1 (Drying): Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable. Azeotropic distillation with a solvent like toluene can also be used to remove residual water.[10]
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Troubleshooting Tip 2 (Inert Atmosphere): Handle the purified product under an inert atmosphere, such as in a glove box or a Schlenk line, to minimize exposure to moisture.[11]
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Troubleshooting Tip 3 (Storage): Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅) or in a sealed container under an inert atmosphere.
-
Quantitative Data on Purification Techniques
The following table summarizes the effectiveness of different purification techniques for this compound based on literature reports and general principles.
| Purification Technique | Typical Purity Achieved | Common Solvents/Reagents | Advantages | Disadvantages |
| Recrystallization | >99% | Ethanol, Isopropanol, Ethanol/Ethyl Acetate | High purity, scalable, cost-effective. | Can have lower yields, may not remove closely related impurities. |
| Column Chromatography | 95-99% | Silica gel with Hexane/Ethyl Acetate and a basic modifier (e.g., triethylamine) | Can separate complex mixtures. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. |
| Acid-Base Extraction | >95% | Water, HCl, NaOH, Organic Solvent (e.g., Dichloromethane) | Good for removing non-basic impurities. | Can be prone to emulsions, may not remove basic impurities. |
| Washing/Trituration | Variable | Ethyl Acetate, Hexane, Diethyl Ether | Simple, quick way to remove some impurities. | Generally not sufficient for high purity on its own. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent system. Ethanol or a mixture of ethanol and ethyl acetate are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add the minimum amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. If using a solvent mixture, add the more soluble solvent first to dissolve the solid, then add the less soluble solvent dropwise until the solution becomes slightly cloudy. Heat again to get a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Crystallization: If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. Once crystallization begins, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Prepare a silica gel slurry in the chosen eluent system (e.g., 70:30 Hexane/Ethyl Acetate with 0.5% triethylamine).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the dissolved sample directly onto the column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Monitoring: Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Protocol 3: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in an organic solvent such as dichloromethane or ethyl acetate in a separatory funnel.
-
Acidic Wash (Optional): If there are basic impurities, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the basic impurities and extract them into the aqueous layer. Discard the aqueous layer.
-
Basification and Extraction: Since Pyrrolidin-1-amine is already in its hydrochloride form, to remove non-basic organic impurities, you can basify an aqueous solution of the crude salt with a base like NaOH to form the free amine. Then extract the free amine into an organic solvent.
-
Isolation of Free Amine: Separate the organic layer containing the free amine.
-
Conversion back to Hydrochloride: To the organic solution of the free amine, add a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing and Drying: Wash the solid with the organic solvent used for the extraction and dry under high vacuum.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting guide for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. biotage.com [biotage.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sorbtech.com [sorbtech.com]
- 7. youtube.com [youtube.com]
- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
Managing the stability of "Pyrrolidin-1-amine hydrochloride" in solution
This technical support center provides guidance on managing the stability of Pyrrolidin-1-amine hydrochloride in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the hydrochloride salt of N-aminopyrrolidine. It is a white to off-white crystalline solid soluble in water.[1] It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries for creating complex bioactive molecules.[1] It is also used in coordination chemistry as a chelating agent and has been explored for its potential in drug delivery systems to improve the solubility and stability of therapeutic agents.[1]
Q2: What are the general recommendations for storing this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Inert gas (e.g., nitrogen or argon) blanketing is recommended for long-term storage to prevent oxidation.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to use a high-purity deoxygenated solvent (e.g., water, ethanol). The hydrochloride salt is generally soluble in aqueous solutions. For sensitive applications, the use of a buffer to control the pH may be necessary. The solution should be prepared fresh whenever possible. If storage is required, it should be kept at a low temperature (2-8 °C) in a tightly sealed, light-protected container, and the headspace should be purged with an inert gas.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, N-substituted amines, in general, can be susceptible to:
-
Oxidation: The lone pair of electrons on the nitrogen atoms can be oxidized, especially in the presence of air, metal ions, or other oxidizing agents.
-
Hydrolysis: Although the hydrochloride salt is generally stable in acidic to neutral aqueous solutions, prolonged exposure to strongly basic or acidic conditions at elevated temperatures might lead to hydrolysis or other rearrangements.
-
Photodegradation: Exposure to UV or visible light can induce degradation.
-
Reaction with other components in the solution: As a nucleophile, it can react with electrophilic components in the experimental medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown | Oxidation of the amine. | - Prepare fresh solutions before use.- Use deoxygenated solvents.- Purge the container headspace with an inert gas (nitrogen or argon).- Store solutions at low temperatures and protected from light.- Consider adding an antioxidant if compatible with the experiment. |
| Precipitate forms in the solution | - Exceeded solubility limit.- Change in pH affecting solubility.- Degradation product precipitating. | - Gently warm the solution to attempt redissolution.- Prepare a more dilute solution.- Ensure the pH of the solution is maintained within a range where the compound is soluble.- Analyze the precipitate to determine if it is the starting material or a degradation product. |
| Inconsistent experimental results | Degradation of the this compound solution. | - Always use freshly prepared solutions.- Perform a stability check of your stock solution under your experimental conditions using an analytical technique like HPLC or NMR.- Ensure all reagents and solvents are of high purity. |
| Low yield in a synthetic reaction | - Degradation of the reagent.- Incompatibility with reaction conditions (e.g., strong base, high temperature). | - Confirm the purity of the this compound before use.- Add the reagent to the reaction mixture under controlled conditions (e.g., dropwise at a lower temperature).- If a base is used, consider a non-nucleophilic base or add it slowly at a low temperature.[2] |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
This protocol describes the preparation of a stock solution with enhanced stability.
Materials:
-
This compound
-
High-purity, deoxygenated solvent (e.g., Milli-Q water, ethanol)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber glass vials with airtight seals
Procedure:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the deoxygenated solvent to the desired final volume.
-
Gently swirl the vial to dissolve the compound completely. Avoid vigorous shaking to minimize oxygen reintroduction.
-
Purge the headspace of the vial with the inert gas for 1-2 minutes.
-
Seal the vial tightly.
-
Store the solution at 2-8 °C, protected from light.
Protocol 2: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis: At specified time points, withdraw samples. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-degraded control, using a suitable analytical method like HPLC.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity and Stability Assessment
This is a general-purpose HPLC method that can be used as a starting point for method development.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: A logical troubleshooting guide for experiments involving this compound.
Caption: Hypothetical workflow from a building block to a potential therapeutic agent.
References
Overcoming poor stereoselectivity in "Pyrrolidin-1-amine hydrochloride" catalysis
Welcome to the Technical Support Center for Pyrrolidine-Based Organocatalysis. This resource is tailored for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues related to poor stereoselectivity in reactions catalyzed by proline and its derivatives. While the query specified "Pyrrolidin-1-amine hydrochloride," the vast body of scientific literature points to L-proline and its derivatives as the cornerstone of pyrrolidine-based organocatalysis. Therefore, this guide focuses on these widely used catalysts.
Frequently Asked Questions (FAQs)
Q1: We are observing low enantiomeric excess (e.e.) in our proline-catalyzed reaction, significantly lower than reported values. What is the most common cause?
A1: The most frequent culprit for low enantiomeric excess is the presence of impurities in the reaction mixture. Water, in particular, can be highly detrimental to stereoselectivity. Ensure all reagents and solvents are rigorously dried. Additionally, impurities in the starting materials or the catalyst itself can interfere with the catalytic cycle. It is also crucial to validate your analytical method (e.g., chiral HPLC or GC) to ensure accurate measurement of the e.e.[1]
Q2: Can the physical properties of the catalyst, such as its solubility, impact the stereoselectivity of the reaction?
A2: Absolutely. Poor solubility of the catalyst can lead to low conversion rates and affect stereoselectivity. For instance, in some aldol reactions, the poor solubility of certain proline-based catalysts has been linked to low conversion.[2] Modifications to the catalyst structure, such as introducing lipophilic substituents, can improve solubility in apolar solvents and enhance reactivity.[2]
Q3: How do additives or co-catalysts work to improve stereoselectivity in proline-catalyzed reactions?
A3: Additives can significantly enhance stereoselectivity through various non-covalent or dynamic covalent interactions. For example, boronic acids can act as secondary-sphere modifiers, creating a catalytic pocket that mimics enzymatic processes and leads to higher diastereo- and enantioselectivity.[3] Similarly, chiral additives like enantiopure substituted imidazoles can form supramolecular complexes with L-proline, improving both the reaction rate and selectivity.[4]
Q4: Is it always necessary to synthesize a complex, modified proline catalyst to achieve high stereoselectivity?
A4: Not always. While structurally modified catalysts often provide excellent results, optimizing reaction conditions can also lead to significant improvements. Factors such as solvent, temperature, and the presence of additives should be thoroughly investigated. Simple strategies like adding a small amount of water to reactions with immobilized catalysts have been shown to progressively increase stereoselectivity in certain cases.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Low Enantioselectivity
This is a common problem that can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low or Inconsistent Enantioselectivity
Caption: A stepwise workflow for troubleshooting poor stereoselectivity.
Possible Causes & Solutions:
| Potential Cause | Recommended Action |
| Inaccurate Analytical Method | Validate your chiral HPLC or GC method. Ensure baseline separation of enantiomers (Resolution > 1.5) and verify accuracy and precision.[1] |
| Impure Reagents or Solvents | Use freshly distilled or purified solvents. Ensure all reagents are of the highest possible purity. Consider techniques like recrystallization or distillation for starting materials.[1] |
| Catalyst Quality | Synthesize or procure a fresh batch of the catalyst. Thoroughly characterize it using techniques like NMR and elemental analysis to confirm its purity and structural integrity.[1] |
| Sub-optimal Reaction Conditions | Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. Lowering the temperature often leads to higher enantioselectivity. |
| Presence of Water | Conduct the reaction under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen). Use dried glassware and solvents. |
Issue 2: Poor Diastereoselectivity in Aldol or Michael Reactions
Achieving high diastereoselectivity often depends on the catalyst's ability to effectively organize the transition state.
Key Considerations for Improving Diastereoselectivity:
-
Catalyst Structure: The stereochemical outcome is often governed by the catalyst's structure. Bifunctional catalysts, which can activate both the nucleophile and the electrophile, are particularly effective. For example, prolinamides containing a hydrogen-bond donor can coordinate the aldehyde, leading to preferential formation of one diastereomer.[2]
-
Additives: As with enantioselectivity, additives can play a crucial role. Boronic acids, for instance, can help create a more rigid and organized transition state, thereby enhancing diastereoselectivity in aldol reactions.[3]
-
Solvent Effects: The solvent can influence the transition state geometry. It is advisable to screen a range of solvents with varying polarities.
Data Presentation
The following table summarizes the effect of different strategies on the stereoselectivity of proline-catalyzed reactions, with data extracted from the literature.
Table 1: Impact of Reaction Modifications on Stereoselectivity
| Reaction Type | Catalyst | Modification/Additive | Solvent | Temp (°C) | d.r. (anti/syn) | e.e. (%) |
| Michael Addition | Polystyrene-supported pyrrolidine | None | Various | RT | 4:1 - >99:1 | 7 - 99 |
| Michael Addition | Polystyrene-supported pyrrolidine | DiMePEG | Water | RT | >99:1 | 99 |
| Aldol Reaction | L-proline | Chiral Imidazole | Not specified | Not specified | Improved | Improved |
| Aldol Reaction | L-proline | Boronic Acid | Not specified | Mild | High | High |
Data synthesized from multiple sources for illustrative purposes.[3][4][6]
Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Michael Addition
This protocol provides a general starting point for optimizing a Michael addition of a ketone to a nitroolefin.
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (Argon), add the pyrrolidine-based catalyst (e.g., L-proline, 10-30 mol%).
-
Reagent Addition: Add the solvent (e.g., DMF, DMSO, or an ionic liquid) and the ketone (typically in excess). Stir the mixture for 10-15 minutes at the desired temperature.
-
Initiation: Add the nitroolefin to the reaction mixture.
-
Monitoring: Monitor the reaction progress using TLC or GC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or GC.
Protocol 2: Improving Stereoselectivity with a Boronic Acid Additive in an Aldol Reaction
This protocol outlines the use of a boronic acid additive to enhance stereoselectivity.[3]
-
Catalyst Premixing: In a dry reaction vessel under an inert atmosphere, dissolve the L-proline catalyst (10 mol%) and the boronic acid additive (e.g., phenylboronic acid, 10 mol%) in the chosen solvent (e.g., CH2Cl2). Stir for 30 minutes at room temperature to allow for complex formation.
-
Substrate Addition: Add the ketone to the catalyst-additive mixture and stir for another 15 minutes.
-
Reaction Initiation: Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the aldehyde dropwise.
-
Reaction Monitoring and Work-up: Follow steps 4-7 as described in Protocol 1. The presence of the boronic acid is expected to lead to a significant increase in both diastereo- and enantioselectivity.
Visualizations
Mechanism of Proline Catalysis
Caption: The fundamental enamine mechanism in proline catalysis.
Logic of Catalyst Modification for Improved Stereoselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Degradation pathways of "N-Aminopyrrolidine hydrochloride" under reaction conditions
Disclaimer: The following information is based on general chemical principles and data from structurally similar compounds. As of December 2025, specific degradation pathway studies for N-Aminopyrrolidine hydrochloride are not extensively available in peer-reviewed literature. This guide is intended to provide researchers with a foundational understanding of potential stability issues and a framework for conducting their own investigations.
Frequently Asked Questions (FAQs)
Q1: What is N-Aminopyrrolidine hydrochloride and what are its common applications in research?
N-Aminopyrrolidine hydrochloride is a cyclic hydrazine derivative. The pyrrolidine scaffold is a common structural motif in many biologically active compounds and pharmaceuticals. The N-amino group provides a reactive handle for various chemical transformations, making it a potentially useful building block in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.
Q2: What are the primary factors that can cause the degradation of N-Aminopyrrolidine hydrochloride under typical reaction conditions?
Based on its structure, N-Aminopyrrolidine hydrochloride is susceptible to several degradation pathways, including:
-
Hydrolysis: The pyrrolidine ring and the N-amino group may be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The hydrazine moiety is prone to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or the presence of metal ions. This is often a significant degradation pathway for hydrazine derivatives.
-
Thermal Stress: High temperatures can accelerate both hydrolytic and oxidative degradation, and may also lead to other decomposition reactions.
-
Photodegradation: Exposure to UV or high-intensity visible light may induce degradation, particularly in solution.
Q3: What are the likely degradation products of N-Aminopyrrolidine hydrochloride?
While specific degradation products have not been definitively identified in the literature, plausible degradation products based on the structure include:
-
Pyrrolidine: Cleavage of the N-N bond through oxidation or reduction.
-
Ring-opened products: Hydrolytic cleavage of the pyrrolidine ring under harsh pH conditions can lead to the formation of linear amino compounds.
-
Oxidized species: Oxidation of the N-amino group can lead to the formation of N-oxides or other oxidized nitrogen species.
-
Dehydrogenated products: Formation of pyrrole-like structures through dehydrogenation of the pyrrolidine ring under certain catalytic or oxidative conditions.
Q4: How can I monitor the degradation of N-Aminopyrrolidine hydrochloride in my reaction?
A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. An ideal HPLC method should be able to separate the parent N-Aminopyrrolidine hydrochloride peak from all potential degradation products.
Q5: What are the recommended storage and handling conditions for N-Aminopyrrolidine hydrochloride to minimize degradation?
To ensure the stability of N-Aminopyrrolidine hydrochloride, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] Storage at low temperatures (e.g., 2-8 °C) is advisable.
-
Handling: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[1] Avoid contact with strong oxidizing agents.[4] Use deoxygenated solvents for preparing solutions whenever possible.
Troubleshooting Guides
Issue 1: Unexpected side products or low yield in a reaction involving N-Aminopyrrolidine hydrochloride.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze the N-Aminopyrrolidine hydrochloride lot using a validated analytical method (e.g., HPLC, NMR) to confirm its initial purity.
-
Monitor Reaction for Degradants: Use in-process controls (e.g., TLC, LC-MS) to monitor the appearance of unexpected peaks that could correspond to degradation products.
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest effective temperature.
-
Atmosphere: Ensure the reaction is conducted under an inert atmosphere.
-
Solvent Quality: Use high-purity, peroxide-free solvents.
-
pH Control: If applicable, buffer the reaction mixture to maintain a neutral or mildly acidic pH, as extreme pH can catalyze hydrolysis.
-
-
Issue 2: Inconsistent results between different batches of N-Aminopyrrolidine hydrochloride.
-
Possible Cause: Batch-to-batch variability in purity or the presence of degradation-inducing impurities (e.g., metal ions).
-
Troubleshooting Steps:
-
Full Characterization of Each Batch: Perform comprehensive analysis on each new batch before use.
-
Impurity Profiling: If possible, identify and quantify impurities in each batch.
-
Supplier Qualification: Ensure the supplier provides a detailed certificate of analysis with impurity profiles.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of N-Aminopyrrolidine Hydrochloride
This protocol outlines the conditions for a forced degradation study to intentionally degrade the compound and identify potential degradation products.[5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of N-Aminopyrrolidine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid State): Place the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation (Solution): Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber.
-
Control Sample: Keep the stock solution at room temperature, protected from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or a more specific wavelength if the compound has a stronger chromophore).
-
Column Temperature: 30°C.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]
-
Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks generated during the forced degradation study.
Data Presentation
Table 1: Hypothetical Degradation of N-Aminopyrrolidine Hydrochloride under Forced Degradation Conditions
| Stress Condition | Duration (hours) | % Degradation (Hypothetical) | Number of Degradation Products Detected | Major Degradation Product (Retention Time, min) |
| 1N HCl, 60°C | 24 | 15.2 | 3 | 4.5 |
| 1N NaOH, 60°C | 24 | 25.8 | 4 | 3.2, 5.1 |
| 3% H₂O₂, RT | 24 | 35.5 | 5 | 2.8 |
| 80°C (Solution) | 48 | 10.5 | 2 | 4.5 |
| 80°C (Solid) | 48 | 3.1 | 1 | 6.2 |
| Photolytic (UV) | 24 | 8.7 | 2 | 7.1 |
Visualizations
Caption: Potential degradation pathways of N-Aminopyrrolidine hydrochloride.
Caption: Workflow for a forced degradation study.
References
- 1. keyorganics.net [keyorganics.net]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Removal of Pyrrolidin-1-amine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of the catalyst "Pyrrolidin-1-amine hydrochloride" from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for removing this compound after a reaction?
A1: The most common and effective method is an aqueous workup involving a liquid-liquid extraction. This strategy leverages the catalyst's high water solubility and its basic amine functionality. By adjusting the pH of the aqueous phase, the catalyst can be selectively partitioned into either the aqueous or organic layer, separating it from the desired product.
Q2: Is this compound soluble in common organic solvents?
Q3: Can I use column chromatography to remove the catalyst?
A3: Yes, column chromatography can be used. However, amines can interact strongly with acidic silica gel, leading to poor separation and tailing of peaks.[2] If your product is not amine-based, a simple silica gel column may be effective. For amine-containing products, using basic alumina or an amine-functionalized silica column is recommended to minimize these interactions.[2] Another strategy is to add a small amount of a competing amine, like triethylamine, to the mobile phase to improve elution.[3]
Q4: Is recrystallization a viable method for removing this catalyst?
A4: Recrystallization can be an effective final purification step.[4][5] If your product and the catalyst have significantly different solubilities in a particular solvent system, recrystallization can be used to isolate the pure product. This method is most successful when the catalyst is present as a minor impurity.
Troubleshooting Guides
Issue 1: The catalyst is not being effectively removed by a simple water wash.
Cause: The catalyst may be partitioning into the organic layer, especially if the organic solvent has some polarity or if the product has functionalities that interact with the catalyst.
Solution:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).[6][7][8] This will protonate the free amine form of the catalyst, ensuring it remains as the highly water-soluble hydrochloride salt in the aqueous phase. This method is suitable only if your desired product is stable in acidic conditions.
-
Basic Wash: Alternatively, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide).[9] This will neutralize the hydrochloride, converting it to the free amine. While the free amine is more organic-soluble, repeated extractions with a basic solution can effectively remove it into the aqueous phase, especially if the amine has some water solubility.
| Washing Solution | Effect on Catalyst | Product Stability Requirement |
| Dilute HCl (aq) | Converts any free amine to the hydrochloride salt, sequestering it in the aqueous layer. | Stable under acidic conditions. |
| Sat. NaHCO₃ (aq) | Neutralizes the hydrochloride to the free amine, which can be extracted into the aqueous phase. | Stable under basic conditions. |
| 10% CuSO₄ (aq) | The copper ions form a complex with the amine, which is soluble in the aqueous layer.[6][7][8] | Product should not complex with copper ions. |
Issue 2: An emulsion forms during the liquid-liquid extraction.
Cause: Emulsions are common when performing extractions, especially when the reaction mixture contains components that can act as surfactants.
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[8]
-
Filtration: Pass the emulsified layer through a pad of celite or glass wool.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can force the layers to separate.
Issue 3: My product is also water-soluble, making extraction difficult.
Cause: If the desired product has significant water solubility, separating it from the water-soluble catalyst via standard extraction can lead to low product yield.
Solution:
-
Solvent Selection: Use a more non-polar extraction solvent to minimize the partitioning of your product into the organic layer.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride or potassium carbonate.[10] This can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.
-
Recrystallization: If extraction proves ineffective, remove the solvent under reduced pressure and attempt to purify the crude product by recrystallization from a suitable solvent system.
-
Column Chromatography: This is often the most effective method in such cases. Choose a stationary and mobile phase that provides good separation between your product and the catalyst.
Experimental Protocols
Protocol 1: Acid-Base Liquid-Liquid Extraction
This protocol is a general guideline for removing this compound from a reaction mixture where the product is soluble in a water-immiscible organic solvent.
Workflow Diagram:
Caption: Workflow for removing this compound via basic extraction.
Methodology:
-
Quenching: If necessary, quench the reaction with an appropriate reagent.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will neutralize the hydrochloride salt to its free amine form. Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove residual water and aid in layer separation.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purity Check: Assess the purity of the crude product by TLC, NMR, or LC-MS to confirm the absence of the catalyst. Further purification by column chromatography or recrystallization may be necessary.
Protocol 2: Purification via Column Chromatography
This protocol is recommended when liquid-liquid extraction is ineffective or when the product and catalyst have similar solubility profiles.
Decision Tree for Column Chromatography:
Caption: Selecting the appropriate stationary phase for column chromatography.
Methodology:
-
Adsorbent Selection: Based on the nature of your product, choose the appropriate stationary phase (silica gel, basic alumina, or amine-functionalized silica).
-
Solvent System Selection: Determine a suitable mobile phase using thin-layer chromatography (TLC) that provides good separation between your product and the catalyst.
-
Column Packing: Pack a column with the chosen stationary phase and equilibrate with the mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
Navigating Solubility Challenges with Pyrrolidin-1-amine Hydrochloride: A Technical Guide
For researchers, scientists, and professionals in drug development, the solubility of reagents is a critical factor in the success of chemical syntheses. Pyrrolidin-1-amine hydrochloride, a key intermediate in various synthetic pathways, can present solubility challenges in common reaction media. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address these issues effectively.
This guide offers practical solutions, detailed experimental protocols, and a clear understanding of the solubility characteristics of this compound to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it generally soluble?
A1: this compound is a white to off-white crystalline solid. It is the hydrochloride salt of N-aminopyrrolidine. As a salt, it is readily soluble in water, forming a slightly acidic solution.[1] Its solubility in organic solvents is more limited and is a common challenge in its use.
Q2: Why is my this compound not dissolving in the reaction solvent?
A2: The limited solubility of this compound in many non-polar organic solvents is due to its ionic nature. The strong electrostatic interactions within the crystal lattice of the salt require a solvent with sufficient polarity to overcome them. If the chosen solvent is not polar enough, the compound will remain as a solid suspension.
Q3: Can I use the free base, N-aminopyrrolidine, instead to improve solubility?
A3: Yes, converting the hydrochloride salt to its free base, N-aminopyrrolidine, can significantly alter its solubility profile. The free base is generally more soluble in a wider range of organic solvents. However, the free base may be less stable and more reactive than the hydrochloride salt. The choice between the salt and the free base depends on the specific requirements of your reaction, including the need for a basic or neutral reaction medium.
Q4: How can I convert this compound to its free base?
A4: The free base can be generated in situ or isolated beforehand. A common method involves treating a solution or suspension of the hydrochloride salt with a suitable base to neutralize the hydrochloric acid. The choice of base is critical and depends on the reaction conditions. Common bases include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium carbonate or potassium carbonate.
Q5: Are there any safety precautions I should be aware of when handling this compound?
A5: Yes, it is important to handle this compound with appropriate safety measures. It can be irritating to the eyes, respiratory system, and skin. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Addressing Solubility Issues
When encountering solubility problems with this compound, a systematic approach to troubleshooting can help identify the optimal solution for your specific reaction.
Solubility Profile
The following table summarizes the expected solubility of this compound in common laboratory solvents. This information is based on general principles for amine hydrochlorides and observations from related patent literature.
| Solvent Class | Solvent Examples | Expected Solubility of this compound | Troubleshooting Recommendations |
| Polar Protic | Water, Methanol, Ethanol | High | If solubility is still an issue, gentle heating may be applied. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | These are often good first choices for reactions requiring an organic solvent. Heating can further increase solubility. |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM) | Low to Moderate | Consider using a co-solvent or converting to the free base. Sonication may aid dissolution. |
| Non-Polar | Toluene, Hexanes, Diethyl ether | Very Low / Insoluble | These solvents are generally unsuitable. If required by the reaction, phase-transfer catalysis or conversion to a more lipophilic derivative may be necessary. |
Experimental Protocols
Here are detailed protocols for common strategies to overcome solubility challenges:
Protocol 1: In-Situ Neutralization to the Free Base
This protocol is suitable for reactions that can tolerate the presence of a tertiary amine and its corresponding hydrochloride salt byproduct.
-
Objective: To generate the more soluble free base, N-aminopyrrolidine, directly in the reaction mixture.
-
Procedure:
-
To a stirred suspension of this compound (1.0 eq.) in the chosen anhydrous reaction solvent (e.g., Dichloromethane, Acetonitrile), add a suitable tertiary amine base (e.g., Triethylamine or Diisopropylethylamine, 1.1 - 1.5 eq.) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture for 15-30 minutes. The formation of the triethylammonium chloride or diisopropylethylammonium chloride salt may be observed as a precipitate.
-
The resulting mixture containing the free N-aminopyrrolidine is now ready for the addition of other reactants.
-
Protocol 2: Use of a Polar Aprotic Co-Solvent
This method is useful when the primary reaction solvent is not polar enough to dissolve the hydrochloride salt.
-
Objective: To increase the overall polarity of the reaction medium to facilitate dissolution.
-
Procedure:
-
In a reaction vessel, add this compound.
-
Add a minimal amount of a polar aprotic solvent in which the salt is highly soluble (e.g., DMF or DMSO) until the solid dissolves.
-
Slowly add the primary, less polar reaction solvent to the mixture.
-
Monitor for any precipitation. If the salt precipitates, a slightly larger proportion of the polar co-solvent may be required.
-
Protocol 3: Temperature Adjustment
For many compounds, solubility increases with temperature.
-
Objective: To leverage thermal energy to aid in the dissolution process.
-
Procedure:
-
Suspend this compound in the chosen reaction solvent.
-
Gently warm the mixture while stirring. The target temperature should be well below the boiling point of the solvent and the decomposition temperature of the reactants.
-
Once the solid has dissolved, the reaction can be maintained at the elevated temperature or carefully cooled to the desired reaction temperature, monitoring for any signs of precipitation.
-
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Experimental Workflow for a Typical Reaction
The following diagram outlines a general experimental workflow for a reaction involving this compound where solubility might be a concern.
References
Preventing side reactions with "Pyrrolidin-1-amine hydrochloride"
Welcome to the technical support center for Pyrrolidin-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is the hydrochloride salt of N-aminopyrrolidine. It is a versatile reagent in organic synthesis, frequently used as a precursor in the pharmaceutical and agrochemical industries. Its primary applications include the synthesis of hydrazones, pyrazoles, and other nitrogen-containing heterocycles, and it also serves as a chelating agent in coordination chemistry.
Q2: How should I handle and store this compound?
A2: this compound is a solid that should be stored in a cool, dry place away from heat and oxidizing agents. Some of its derivatives are known to be thermally sensitive and may decompose at elevated temperatures.[1] Therefore, it is crucial to store the compound and its products, especially after purification, under cold conditions to prevent decomposition.
Q3: Do I need to use a base in my reaction when starting with this compound?
A3: Yes, since you are starting with the hydrochloride salt, a base is typically required to liberate the free N-aminopyrrolidine in situ. A common choice is a non-nucleophilic organic base like triethylamine (TEA). The amount of base should be at least stoichiometric to the hydrochloride salt. In some published procedures, two equivalents of TEA are used to ensure the complete neutralization of the hydrochloride salt.[2][3]
Q4: What are the most common side reactions observed with this compound?
A4: The most frequently encountered side reactions include:
-
Oxidation: N-aminopyrrolidine and its derivatives can be susceptible to oxidation, which may be promoted by air or certain reagents.[4]
-
Thermal Decomposition: The N-N bond can be labile, and elevated temperatures may lead to decomposition of the reagent or its products.
-
Imine Formation: In some reactions, oxidation of the pyrrolidine ring can lead to the formation of imine byproducts. This has been observed to be suppressed by adjusting reagent stoichiometry.[5]
-
β-Fragmentation: In oxidative ring-contraction reactions to form cyclobutanes, a common side reaction is β-fragmentation, which results in the formation of olefinic side products.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with this compound.
Problem 1: Low or No Yield in Condensation Reactions (e.g., Hydrazone Formation)
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete neutralization of the hydrochloride salt | Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used. In some cases, using a slight excess (e.g., 2 equivalents) can be beneficial.[2][3] |
| Sub-optimal reaction temperature | While some reactions proceed at room temperature, others may require cooling to minimize side reactions or gentle heating to proceed. Monitor the reaction by TLC to determine the optimal temperature. For sensitive substrates, starting at 0 °C is advisable.[6] |
| Incorrect solvent | The choice of solvent is critical. Ethereal solvents like diethyl ether (Et2O) or polar aprotic solvents like dichloromethane (DCM) are commonly used. Ensure your starting materials are soluble in the chosen solvent.[2][6] |
| Decomposition of starting material or product | N-aminopyrrolidine and its products can be unstable. Ensure the quality of your starting material and work up the reaction promptly upon completion. Purify the product at low temperatures if possible. |
Problem 2: Formation of Multiple Products/Impure Product Mixture
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxidation of N-aminopyrrolidine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen. |
| Side reactions due to stoichiometry | Carefully control the stoichiometry of your reagents. In some cases, using an excess of one reagent can suppress the formation of byproducts. For instance, in the Raschig process for its synthesis, an excess of pyrrolidine is used to minimize side reactions.[7] |
| Thermal decomposition | Avoid excessive heating. If the reaction requires elevated temperatures, determine the lowest effective temperature by careful optimization. |
| Complex reaction mixture from β-fragmentation (in ring contractions) | This is an inherent potential side reaction in oxidative ring contractions. Optimization of the oxidizing agent and reaction conditions may be necessary to favor the desired cyclization over fragmentation.[5] |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis from an Aldehyde
This protocol is a generalized procedure based on common literature methods.
-
Reagent Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) in a suitable solvent (e.g., diethyl ether or methanol).
-
Addition of this compound: Add this compound (1.1 eq.) to the solution.
-
Base Addition: If starting from the hydrochloride salt, add triethylamine (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or as determined by optimization. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The formation of a precipitate (the hydrazone product) is often observed.
-
Work-up and Purification: Once the reaction is complete, the product can be isolated by filtration if it has precipitated. The solid is then washed with a cold solvent and dried. If the product is soluble, an appropriate aqueous work-up followed by extraction and purification by column chromatography or recrystallization may be necessary.
Protocol 2: Amide Coupling with a Carboxylic Acid
This protocol describes a typical amide coupling reaction.
-
Activation of Carboxylic Acid: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), a coupling agent (e.g., EDC, 1.2 eq.), and an activator (e.g., HOBt, 1.2 eq.) in an anhydrous solvent like dichloromethane (DCM). Stir the mixture at room temperature for 30 minutes.[2]
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq.) and triethylamine (2.0 eq.) in DCM.
-
Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid solution. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[2]
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Amide Coupling Reactions
| Carboxylic Acid Substrate | Base (eq.) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 8-chloro-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-6-oxa-cyclohepta[1,2-c]pyrazole-3-carboxylic acid | Triethylamine (2) | Dichloromethane | 2 | 36.2 | [2] |
| 7-chloro-1-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | Triethylamine (2) | Dichloromethane | Not specified | 77 | [3] |
| 6-cyclopropyl-1-(2,4-dichlorophenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid | Not specified | Not specified | Not specified | 34 | [8] |
Visualizations
Troubleshooting Workflow for Low Yield in Hydrazone Synthesis
Caption: A flowchart for troubleshooting low yields in hydrazone synthesis.
Logical Relationship of Side Reactions
Caption: Common side reactions originating from the free amine.
References
- 1. digital.wpi.edu [digital.wpi.edu]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclic Pyrazoles. Part 5. Novel 1,4-Dihydroindeno[1,2-c]pyrazole CB2 Ligands Using Molecular Hybridization Based on Scaffold Hopping [openmedicinalchemistryjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cas 16596-41-1,1-AMINOPYRROLIDINE | lookchem [lookchem.com]
- 8. iris.uniss.it [iris.uniss.it]
Validation & Comparative
Pyrrolidin-1-amine Hydrochloride vs. L-proline as Organocatalysts: A Comparative Guide
In the landscape of organocatalysis, the quest for efficient, selective, and sustainable catalysts is paramount. Both pyrrolidine-based structures and amino acids have carved out significant niches, with L-proline being a cornerstone of the field. This guide provides a comparative overview of Pyrrolidin-1-amine hydrochloride and the well-established L-proline as organocatalysts, focusing on their applications in key organic transformations. Due to a scarcity of direct comparative studies in publicly available literature, this guide will focus on the established catalytic performance of L-proline and the potential catalytic roles of pyrrolidine derivatives, including what can be inferred about Pyrrolidin-1-amine.
At a Glance: Structural and Mechanistic Differences
L-proline, a naturally occurring α-amino acid, is a bifunctional catalyst, possessing both a secondary amine and a carboxylic acid. This unique structure allows it to activate substrates through both enamine and iminium ion intermediates, mimicking the action of aldolase enzymes.[1] The carboxylic acid moiety plays a crucial role in stabilizing transition states through hydrogen bonding, thereby influencing stereoselectivity.
This compound, on the other hand, is the hydrochloride salt of N-aminopyrrolidine. The catalytic activity would stem from the free base, N-aminopyrrolidine, which features a secondary amine within the pyrrolidine ring and a primary amine substituent. While the pyrrolidine nitrogen can participate in enamine and iminium ion formation similar to L-proline, the adjacent primary amine group introduces a different electronic and steric environment. The hydrochloride form suggests that the catalyst is stored as a salt and likely requires in-situ neutralization or reaction conditions that favor the free base for catalytic activity.
Catalytic Performance: A Review of Key Asymmetric Reactions
The efficacy of an organocatalyst is typically evaluated by its performance in benchmark reactions such as the Aldol, Mannich, and Michael additions, with key metrics being product yield, enantiomeric excess (ee%), and diastereomeric ratio (dr).
Asymmetric Aldol Reaction
The Aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds.
L-proline: L-proline is a highly effective catalyst for the direct asymmetric Aldol reaction.[1][2] It typically provides good to excellent yields and high enantioselectivities. The generally accepted mechanism involves the formation of an enamine from the ketone donor and proline, which then attacks the aldehyde acceptor. The stereochemical outcome is often explained by the Zimmerman-Traxler transition state model.
This compound: There is a lack of specific experimental data in the peer-reviewed literature detailing the use of this compound or its free base, N-aminopyrrolidine, as a catalyst for the asymmetric Aldol reaction. While pyrrolidine itself can catalyze the Aldol reaction, the influence of the N-amino substituent on stereoselectivity and reactivity is not well-documented.
Table 1: Representative Data for L-proline Catalyzed Asymmetric Aldol Reaction
| Aldehyde Donor | Ketone Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | DMSO | 30 | 4 | 68 | 76 | Notz, List (2000) |
| 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 30 | 24 | 97 | 96 | Notz, List (2000) |
Asymmetric Mannich Reaction
The Mannich reaction is a crucial method for the synthesis of β-amino carbonyl compounds, which are valuable precursors for various biologically active molecules.
L-proline: L-proline is a widely used catalyst for the direct asymmetric Mannich reaction, generally affording the syn-diastereomer with high enantioselectivity.[3] The catalytic cycle is believed to proceed through an enamine intermediate from the ketone and an imine formed in situ from the aldehyde and amine.
Table 2: Representative Data for L-proline Catalyzed Asymmetric Mannich Reaction
| Aldehyde | Ketone | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| p-Nitrobenzaldehyde | Acetone | p-Anisidine | DMSO | 30 | 12 | 50 | >20:1 | 94 | List (2000) |
| Formaldehyde | Cyclohexanone | p-Anisidine | Dioxane | 35 | 48 | 99 | - | 99 | Córdova et al. (2002) |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction of a nucleophile to an α,β-unsaturated carbonyl compound, enabling the formation of a wide range of functionalized molecules.
L-proline: L-proline and its derivatives are effective catalysts for the asymmetric Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors.[4] The reaction proceeds via an enamine intermediate, and good to excellent stereoselectivities can be achieved.
This compound: There is a notable absence of studies employing this compound as a catalyst for the asymmetric Michael addition in the surveyed literature.
Table 3: Representative Data for L-proline Catalyzed Asymmetric Michael Addition
| Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| Cyclohexanone | β-Nitrostyrene | DMF | 30 | 96 | 80 | 95:5 | 99 | List et al. (2001) |
| Propanal | β-Nitrostyrene | CH2Cl2 | 10 | 24 | 95 | 93:7 | 99 | List et al. (2002) |
Experimental Protocols
Detailed experimental protocols for L-proline catalyzed reactions are widely available in the chemical literature. A general procedure for an L-proline catalyzed Aldol reaction is provided below as an illustrative example.
General Experimental Protocol for L-proline Catalyzed Aldol Reaction:
To a stirred solution of the aldehyde (1.0 mmol) and L-proline (0.1-0.3 mmol, 10-30 mol%) in an appropriate solvent (e.g., DMSO, DMF, or neat acetone, 2-5 mL) is added the ketone (2.0-10.0 mmol). The reaction mixture is stirred at room temperature for the specified time (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound. The enantiomeric excess is typically determined by chiral HPLC analysis.
Logical Workflow for Catalyst Selection
Caption: A flowchart illustrating the decision-making process for selecting between L-proline and this compound as an organocatalyst.
Conclusion
L-proline is a robust and well-validated organocatalyst for a variety of asymmetric transformations, including Aldol, Mannich, and Michael reactions. Its performance is extensively documented, and its stereochemical outcomes are generally predictable. In contrast, this compound remains a largely unexplored catalyst in these key reactions. While its structural similarity to other pyrrolidine-based catalysts suggests potential activity, the lack of available experimental data makes it a subject for future investigation rather than a reliable choice for established synthetic protocols. For researchers and drug development professionals seeking a dependable and well-understood organocatalyst, L-proline remains the superior and recommended option. The exploration of this compound's catalytic potential could, however, open new avenues in organocatalysis, potentially offering novel reactivity or selectivity.
References
A Comparative Catalytic Study: Pyrrolidin-1-amine Hydrochloride and Piperidine in the Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation, serves as the benchmark for this comparison. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a basic entity. Both piperidine and pyrrolidine are effective catalysts for this transformation, proceeding through the formation of a key iminium ion intermediate.
Comparative Performance in the Knoevenagel Condensation
Experimental data from the reaction of thiazolidine-2,4-dione (TZD) with substituted benzaldehydes reveals notable differences in the catalytic efficacy of pyrrolidine and piperidine. These findings offer a predictive framework for the potential catalytic activity of Pyrrolidin-1-amine hydrochloride.
| Catalyst | Reactant (Aldehyde) | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) | Reference |
| Piperidine | p-Nitrobenzaldehyde | 0.8 | 480 | ~59 | [1] |
| Pyrrolidine | p-Nitrobenzaldehyde | 0.625 | 480 | ~77 | [2] |
| Piperidine | p-Methoxybenzaldehyde | 0.8 | 480 | ~91 | [1][2] |
| Pyrrolidine | p-Methoxybenzaldehyde | 0.5 | 480 | 100 | [2] |
| Pyrrolidine | p-Methoxybenzaldehyde | 0.625 | 480 | 100 | [2] |
The data clearly indicates that pyrrolidine is a more efficient catalyst than piperidine for this specific Knoevenagel condensation.[1][2] With p-nitrobenzaldehyde, pyrrolidine achieves a significantly higher conversion of thiazolidine-2,4-dione (TZD) at a lower catalyst loading compared to piperidine.[1][2] This trend is even more pronounced with the more reactive p-methoxybenzaldehyde, where pyrrolidine drives the reaction to completion (100% conversion) at a catalyst loading of just 0.5 equivalents, while piperidine only reaches approximately 91% conversion at a higher loading of 0.8 equivalents.[1][2]
The superior performance of pyrrolidine can be attributed to the subtle differences in the ring size and conformation of the five-membered ring, which likely leads to a more favorable catalytic cycle.[1] While direct experimental data for this compound is absent, its structural similarity to pyrrolidine suggests it could exhibit comparable or potentially enhanced catalytic activity due to the electronic effects of the amino group. However, steric hindrance introduced by the amino group could also play a role and would require experimental verification.
Catalytic Mechanism: The Role of Iminium Ion Formation
The catalytic cycle for the Knoevenagel condensation with secondary amine catalysts like piperidine and pyrrolidine proceeds through a well-established mechanism involving the formation of an iminium ion. This key intermediate enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the enolate of the active methylene compound.
The general mechanism can be visualized as follows:
Figure 1: Generalized catalytic cycle for the Knoevenagel condensation.
The initial step involves the reaction of the aldehyde with the secondary amine catalyst to form an iminium ion. Concurrently, the catalyst also acts as a base to deprotonate the active methylene compound, generating an enolate. The highly electrophilic iminium ion then readily undergoes nucleophilic attack by the enolate. The resulting intermediate subsequently eliminates a molecule of water and regenerates the catalyst to afford the final α,β-unsaturated product.
Experimental Protocols
The following are generalized experimental protocols for the Knoevenagel condensation reaction discussed in this guide.
Protocol 1: Knoevenagel Condensation using Piperidine as a Catalyst
Materials:
-
Thiazolidine-2,4-dione (TZD)
-
Substituted benzaldehyde (e.g., p-nitrobenzaldehyde or p-methoxybenzaldehyde)
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiazolidine-2,4-dione (1.0 eq.).
-
Add the substituted benzaldehyde (1.0 eq.) to the flask.
-
Add ethanol as the solvent.
-
To the stirred solution, add piperidine (0.8 eq.) as the catalyst.
-
Heat the reaction mixture to reflux and maintain for the desired reaction time (e.g., 480 minutes), monitoring the progress by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by filtration if it precipitates or by evaporation of the solvent followed by purification using techniques such as recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation using Pyrrolidine as a Catalyst
Materials:
-
Thiazolidine-2,4-dione (TZD)
-
Substituted benzaldehyde (e.g., p-nitrobenzaldehyde or p-methoxybenzaldehyde)
-
Pyrrolidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Standard laboratory glassware
Procedure:
-
Follow the same initial setup as in Protocol 1, adding thiazolidine-2,4-dione (1.0 eq.) and the substituted benzaldehyde (1.0 eq.) to a round-bottom flask with ethanol.
-
To the stirred solution, add pyrrolidine (0.5-0.625 eq.) as the catalyst.[2]
-
Heat the reaction mixture to reflux and maintain for the desired reaction time (e.g., 480 minutes), monitoring the progress by TLC.[2]
-
Isolate and purify the product using the methods described in Protocol 1.
Experimental Workflow Diagram
The general workflow for carrying out and analyzing the Knoevenagel condensation is depicted below.
Figure 2: General experimental workflow for the Knoevenagel condensation.
Conclusion
The available evidence strongly suggests that pyrrolidine is a more active catalyst than piperidine for the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes. This enhanced reactivity allows for lower catalyst loadings and can lead to higher product conversions. While no direct catalytic data for this compound was found, its structural relationship to pyrrolidine makes it a compelling candidate for investigation as a potentially even more active catalyst. Further experimental studies are warranted to elucidate the catalytic performance of this compound and to fully understand the structure-activity relationships of these cyclic amine catalysts. This guide provides a solid foundation for researchers to make informed decisions when selecting a catalyst for similar transformations and to design future experiments to explore novel catalytic systems.
References
The Ascendancy of Substituted Pyrrolidines: A Comparative Guide to Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. In the realm of asymmetric organocatalysis, substituted pyrrolidines have emerged as a powerhouse class of catalysts, offering remarkable efficiency and stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an objective comparison of the performance of these catalysts against alternatives, supported by experimental data, detailed methodologies, and mechanistic insights.
The chiral pyrrolidine scaffold, most notably found in the amino acid proline, has long been recognized for its ability to catalyze asymmetric transformations. However, the modification of the pyrrolidine ring has unlocked new levels of reactivity and selectivity, addressing some of the limitations of unsubstituted proline, such as low solubility in common organic solvents and high catalyst loadings. This guide will delve into the efficacy of these substituted pyrrolidine catalysts in three key asymmetric reactions: the Aldol, Michael, and Mannich reactions.
Data Presentation: A Quantitative Comparison
The performance of various substituted pyrrolidine catalysts is summarized in the tables below, offering a clear comparison of their efficacy in terms of yield, diastereoselectivity (dr), and enantioselectivity (ee).
Asymmetric Aldol Reaction
The aldol reaction, a fundamental tool for the synthesis of β-hydroxy carbonyl compounds, has been a key testing ground for pyrrolidine-based catalysts. Diarylprolinol silyl ethers and polymer-supported prolines have shown exceptional performance in this arena.
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | RT | 48 | 68 | - | 76 | [List et al., J. Am. Chem. Soc. 2000] |
| (S)-Diphenylprolinol TMS Ether | Benzaldehyde | Cyclohexanone | Toluene | 0 | 20 | 95 | 95:5 | 99 | [Hayashi et al., Angew. Chem. Int. Ed. 2005] |
| Polymer-Supported Proline | 4-Nitrobenzaldehyde | Cyclohexanone | Water | RT | 24 | 92 | 93:7 | 96 | [Gruttadauria et al., Chem. Commun. 2008] |
| Tetrazole-derived Proline | Benzaldehyde | Acetone | CH2Cl2 | RT | 12 | 98 | - | 95 | [Ley et al., Org. Biomol. Chem. 2005][1] |
| Acylsulfonamide-derived Proline | p-Nitrobenzaldehyde | Cyclohexanone | CH2Cl2 | -20 | 24 | 91 | 92:8 | 98 | [Ley et al., Org. Biomol. Chem. 2005][1] |
Asymmetric Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is another area where substituted pyrrolidines excel, particularly in the formation of chiral γ-nitrocarbonyl compounds.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (S)-Proline | Cyclohexanone | β-Nitrostyrene | DMSO | RT | 96 | 25 | 80:20 | 20 | [List et al., J. Am. Chem. Soc. 2002] |
| (S)-Diphenylprolinol TMS Ether | Propanal | β-Nitrostyrene | Toluene | 4 | 2 | 97 | 93:7 | 99 | [Hayashi et al., J. Am. Chem. Soc. 2006][2] |
| Pyrrolidine-Thiourea | Acetone | β-Nitrostyrene | Toluene | RT | 24 | 95 | 95:5 | 99 | [Wang et al., Org. Lett. 2007] |
| (R)-α-Methylbenzylamine-derived Pyrrolidine | Cyclohexanone | β-Nitrostyrene | - | - | - | up to 81 | >99:1 | >99 | [Bioorg. Med. Chem. Lett. 2012][3] |
Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to chiral β-amino carbonyl compounds, valuable building blocks for pharmaceuticals. Proline and its derivatives have proven to be highly effective catalysts for this transformation.
| Catalyst | Aldehyde | Imine | Ketone/Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| (L)-Proline | p-Nitrobenzaldehyde | N-PMP-protected α-imino ethyl glyoxylate | Acetone | DMSO | RT | 24 | 95 | 95:5 | 96 | [List, J. Am. Chem. Soc. 2000] |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | Various | N-PMP-protected α-imino esters | Aldehydes | - | - | - | good | 94:6 - 98:2 | >97 - >99 | [Jørgensen et al., J. Am. Chem. Soc. 2007][4] |
| Tetrazole-derived Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | Dioxane | RT | 18 | 99 | 95:5 | 96 | [Ley et al., Org. Biomol. Chem. 2005][1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these powerful catalytic systems.
General Procedure for Asymmetric Aldol Reaction Catalyzed by Diarylprolinol Silyl Ether
-
To a stirred solution of the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL) at 0 °C under an argon atmosphere, add the aldehyde (1.0 mmol).
-
After stirring for 10 minutes, add the ketone (2.0 mmol) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes
-
To a vial containing the substituted pyrrolidine catalyst (e.g., (S)-diphenylprolinol TMS ether, 0.05 mmol, 5 mol%) is added the solvent (e.g., toluene, 1.0 mL).
-
The aldehyde (1.0 mmol) is then added, and the mixture is stirred for 5 minutes at room temperature.
-
The nitroalkene (0.5 mmol) is added, and the reaction is stirred at the desired temperature (e.g., 4 °C).
-
The reaction is monitored by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to give the desired γ-nitro aldehyde.
-
The dr and ee are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.[2]
General Procedure for Asymmetric Mannich Reaction
-
In a reaction vessel, dissolve the aldehyde (1.0 mmol), amine (e.g., p-anisidine, 1.1 mmol), and the pyrrolidine-based catalyst (e.g., (L)-proline, 0.2 mmol, 20 mol%) in the appropriate solvent (e.g., DMSO, 2 mL).
-
Add the ketone (2.0 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the β-amino carbonyl compound.
-
Determine the diastereomeric and enantiomeric excesses by appropriate analytical methods (chiral HPLC or SFC).
Mandatory Visualization
Enamine Catalysis Signaling Pathway
The efficacy of proline and its derivatives in many asymmetric reactions stems from their ability to form a nucleophilic enamine intermediate with a carbonyl compound. This catalytic cycle is depicted below.
Experimental Workflow for Catalyst Screening
The rational selection of an optimal catalyst often involves a systematic screening process. The following workflow illustrates a general approach for evaluating the performance of different substituted pyrrolidine catalysts.
References
- 1. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 2. Diphenylprolinol silyl ether as catalyst of an asymmetric, catalytic, and direct Michael reaction of nitroalkanes with alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 4. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized Compounds: A Comparative Guide Using Pyrrolidin-1-amine Hydrochloride as a Case Study
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, toxicity studies, and the overall viability of a drug candidate. This guide provides an objective comparison of common analytical techniques for validating the purity of synthesized compounds, with a specific focus on "Pyrrolidin-1-amine hydrochloride," a versatile building block in medicinal chemistry.[1][2][3] We will delve into the experimental protocols and present supporting data to aid in the selection of the most appropriate validation strategy.
Comparison of Analytical Techniques for Purity Determination
The choice of an analytical method for purity validation is contingent on several factors, including the physicochemical properties of the compound, the nature of expected impurities, and the desired level of accuracy.[4] A multi-faceted approach, employing orthogonal techniques, is often the most robust strategy for a comprehensive purity assessment.[4]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | Elemental Analysis (EA) |
| Principle | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.[4][5] | The integrated signal response in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[4][6] | Separation of volatile components based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection. | Combustion of the compound and quantification of the resulting gases (e.g., CO₂, H₂O, N₂) to determine the percentage of C, H, N, S, etc.[7] |
| Purity Assessment | Quantification of the main peak area relative to the total peak area of all components.[4] | Absolute or relative quantification of the main compound against a certified internal standard or by assuming 100% purity of a well-defined peak.[] | Quantification of the main peak area and identification of impurities based on their mass spectra. | Compares the experimentally determined mass percentages of elements to the theoretical values for the proposed molecular formula.[7] |
| Advantages | High sensitivity, high resolution, widely applicable, and can be coupled with various detectors (e.g., UV, MS).[6] | A primary analytical method, highly accurate and precise, does not require a reference standard of the analyte, and provides structural information.[4][6] | Excellent for volatile and thermally stable compounds, provides structural information of impurities through mass spectra. | Provides the fundamental elemental composition, which is a direct measure of purity.[7] |
| Disadvantages | Requires a chromophore for UV detection (derivatization may be needed for compounds like this compound), and method development can be time-consuming.[9] | Lower sensitivity compared to HPLC, requires a relatively pure (typically >95%) sample for accurate quantification, and can be expensive.[5] | Not suitable for non-volatile or thermally labile compounds, derivatization may be required for polar compounds like amine hydrochlorides. | Does not provide information on the nature of organic impurities, and is insensitive to impurities with similar elemental composition.[4] |
| Suitability for this compound | Highly suitable, especially with a suitable detector (e.g., ELSD) or after derivatization to introduce a chromophore. | Highly suitable for determining absolute purity, especially for a well-characterized batch. | Potentially suitable after derivatization to increase volatility and thermal stability. Headspace GC can be used to detect volatile impurities.[10] | Suitable for confirming the elemental composition and the presence of the hydrochloride salt. |
Experimental Protocols
Detailed methodologies for key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and the nature of the synthesized "this compound".
High-Performance Liquid Chromatography (HPLC)
Given that "this compound" lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, pre-column derivatization can be employed to introduce a UV-active moiety.
Instrumentation: A standard HPLC system equipped with a suitable detector (ELSD, CAD, or UV-Vis).
Method 1: Reversed-Phase HPLC with ELSD
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector (ELSD): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.
-
Sample Preparation: Accurately weigh and dissolve the "this compound" sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR offers a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., D₂O, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of "this compound".
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 30° or 90° (ensure full relaxation).
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis: The purity of the "this compound" is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
analyte = this compound
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is particularly useful for identifying and quantifying volatile residual solvents or by-products from the synthesis. For a non-volatile salt like "this compound," headspace GC-MS is the preferred technique.
Instrumentation: A headspace gas chromatograph coupled to a mass spectrometer.
-
Vial Preparation:
-
Accurately weigh a specific amount of "this compound" into a headspace vial.
-
Add a high-boiling point solvent in which the sample is soluble (e.g., dimethyl sulfoxide - DMSO).[10]
-
Seal the vial.
-
-
Headspace Parameters:
-
GC Parameters:
-
MS Parameters:
-
Detector Temperature: 250°C.[10]
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis: Identify and quantify volatile impurities by comparing their retention times and mass spectra to a library of known compounds or by using certified reference standards.
Visualizing the Workflow
To better illustrate the process of purity validation, the following diagrams outline the general workflow and a more detailed look at the HPLC method development and validation process.
Caption: General workflow for validating the purity of a synthesized compound.
Caption: Workflow for HPLC method development and validation for purity analysis.
By employing a combination of these analytical techniques and following structured workflows, researchers can confidently ascertain the purity of "this compound" and other synthesized compounds, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. chembk.com [chembk.com]
- 2. This compound - CAS:63234-71-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Pyrrolidylamine hydrochloride; Pyrrolidin-1-amine HCl; this compound; l-aminopyrrolidine hydrochloride; 1-Pyrrolidinamine hydrochloride; 1-amino-pyrrolidine hydrochloride; N-Aminopyrrolidine hydrochloride | Chemrio [chemrio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Performance of Chiral Amines in Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral amine catalyst is a critical decision in the development of enantioselective synthetic routes for pharmaceuticals and other fine chemicals. This guide provides an objective comparison of the performance of various classes of chiral amines in key asymmetric reactions, supported by experimental data from peer-reviewed literature. Detailed methodologies for representative experiments are included to facilitate practical application.
Chiral amines are a cornerstone of organocatalysis, capable of inducing stereoselectivity through the formation of transient chiral intermediates, primarily enamines and iminium ions.[1][2] The diverse structural landscape of these catalysts, from simple amino acids to complex alkaloids, allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity.[1][2]
Performance in Key Enantioselective Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions. This section provides a comparative overview of commonly used chiral amines in three fundamental carbon-carbon bond-forming reactions: the Michael Addition, the Aldol Reaction, and the Mannich Reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the enantioselective formation of carbon-carbon bonds. The conjugate addition of aldehydes to nitroalkenes, for instance, yields chiral γ-nitro aldehydes, which are versatile synthetic intermediates.[3] Below is a comparison of L-Proline and (S)-Diphenylprolinol TMS ether in the reaction between propanal and nitrostyrene.
Table 1: Performance in the Asymmetric Michael Addition of Propanal to Nitrostyrene
| Catalyst | Catalyst Type | Time (h) | Yield (%) | syn:anti Ratio | ee (%) |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Data sourced from Angew. Chem. Int. Ed. 2005, 44, 4212 –4215.[4]
Key Observations: L-Proline, a foundational organocatalyst, shows low yield and enantioselectivity in this specific transformation. In contrast, the sterically more demanding (S)-Diphenylprolinol silyl ether demonstrates significantly higher reactivity and stereocontrol, affording the product in high yield and with excellent enantiomeric excess.[4] This highlights the importance of catalyst design in achieving desired outcomes.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for constructing chiral β-hydroxy carbonyl compounds. Proline and its derivatives are particularly effective organocatalysts for this transformation.
Table 2: Performance of (S)-Proline in the Asymmetric Aldol Reaction of Cyclohexanone with various Aromatic Aldehydes
| Aldehyde | Time (h) | Conversion (%) | ee (%) |
| Benzaldehyde | 24 | 99 | 96 |
| 4-Nitrobenzaldehyde | 4 | 99 | 99 |
| 4-Methoxybenzaldehyde | 120 | 95 | 95 |
| 2-Nitrobenzaldehyde | 24 | 99 | >99 |
Reaction conditions: Cyclohexanone (5 eq.), Aldehyde (1 eq.), (S)-Proline (10 mol%), MeOH/H₂O (2:1 V/V), room temperature. Data sourced from Molecules 2018, 23(5), 1049.[5]
Key Observations: (S)-Proline is a highly effective catalyst for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, consistently providing high conversions and excellent enantioselectivities. The electronic nature of the substituent on the aromatic aldehyde can influence the reaction time.
Asymmetric Mannich Reaction
The enantioselective Mannich reaction is a crucial method for the synthesis of chiral β-amino esters and ketones, which are key intermediates for biologically active molecules.[5] Cinchona alkaloid derivatives are often employed as highly effective catalysts in these reactions.
Table 3: Performance of a Cinchona Alkaloid-Derived Thiourea Catalyst in the Asymmetric Mannich Reaction
| Substrate 1 (Imine) | Substrate 2 (Malonate) | Yield (%) | ee (%) |
| N-Boc-benzaldimine | Dimethyl malonate | ~86 | >99 |
| N-Boc-4-chlorobenzaldimine | Diethyl malonate | ~85 | >99 |
| N-Boc-4-methylbenzaldimine | Dibenzyl malonate | ~83 | >99 |
Data represents a selection of results from Molecules 2014, 19(4), 3955-3972, using a specific thiourea catalyst derived from a Cinchona alkaloid.[1][6]
Key Observations: The bifunctional Cinchona alkaloid-derived catalyst demonstrates excellent performance, yielding the desired β-amino ester derivatives in high yields and with outstanding enantioselectivities for a range of substrates.[1][6]
Experimental Protocols
General Experimental Workflow for Asymmetric Synthesis
A typical workflow for an asymmetric synthesis experiment using a chiral amine catalyst is depicted below. This generalized process includes reaction setup, monitoring, workup, and analysis.
Protocol 1: Asymmetric Michael Addition of Propanal to Nitrostyrene Catalyzed by (S)-Diphenylprolinol TMS Ether
This protocol is adapted from the supplementary information of Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212 –4215.[4]
-
Reaction Setup: To a solution of nitrostyrene (154 mg, 1.0 mmol) and (S)-diphenylprolinol TMS ether (34 mg, 0.1 mmol) in hexane (1.0 mL) at 0°C, add propanal (0.75 mL, 10 mmol).
-
Reaction: Stir the reaction mixture at 0°C for 5 hours.
-
Workup: Quench the reaction by adding aqueous 1N HCl. Extract the organic materials with an appropriate organic solvent.
-
Purification and Analysis: The combined organic layers are dried, filtered, and concentrated. The residue is purified by silica gel chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: (S)-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a generalized procedure based on the work of Ibrahem, I. et al. Molecules2018 , 23(5), 1049.[5]
-
Reaction Setup: In a vial at room temperature, add (S)-proline (0.03 mmol), methanol (40 µL), and water (10 µL).
-
Addition of Reactants: Add the ketone (e.g., cyclohexanone, 1.5 mmol) followed by the aldehyde (e.g., benzaldehyde, 0.3 mmol).
-
Reaction: Cap the vial, seal it, and stir the reaction mixture at room temperature for the required time (as monitored by TLC or GC).
-
Workup and Analysis: Upon completion, the reaction mixture is worked up, typically by adding a saturated aqueous solution of ammonium chloride and extracting with an organic solvent. The enantiomeric excess of the purified product is determined by chiral HPLC or GC.
Catalytic Cycles and Mechanisms
The stereochemical outcome of chiral amine-catalyzed reactions is dictated by the formation of key intermediates. The two primary catalytic cycles involve the formation of a nucleophilic enamine or an electrophilic iminium ion .
Enamine Catalysis
In enamine catalysis, the chiral secondary amine reacts with a carbonyl compound (ketone or aldehyde) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate, and its chiral environment directs the subsequent attack on an electrophile.
Iminium Catalysis
In iminium catalysis, the chiral secondary amine reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack. The steric hindrance provided by the chiral catalyst directs the approach of the nucleophile.
Conclusion
The rational design and selection of chiral amines are paramount for the successful development of asymmetric syntheses.[1] While simple and inexpensive catalysts like L-proline are effective in certain transformations such as the aldol reaction, more structurally complex catalysts like diphenylprolinol silyl ethers or Cinchona alkaloid derivatives can offer vastly superior reactivity and stereoselectivity in other reactions, for instance, the Michael addition.[4] The data and protocols presented in this guide underscore the importance of catalyst screening and optimization to achieve the desired outcomes in the synthesis of enantiomerically pure compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 4. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 6. Cinchona alkaloid derivative-catalyzed enantioselective synthesis via a Mannich-type reaction and antifungal activity of β-amino esters bearing benzoheterocycle moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Pyrrolidin-1-amine Hydrochloride in Organic Transformations
For researchers, scientists, and drug development professionals engaged in the synthesis of novel organic compounds, the choice of reagents is paramount to the success of a reaction. Pyrrolidin-1-amine hydrochloride is a valuable building block, particularly in the formation of hydrazones and other N-amino pyrrolidine derivatives that are often intermediates in the synthesis of bioactive molecules.[1][2] This guide provides a comparative overview of this compound and its common alternatives, focusing on their application in hydrazone formation, a key transformation in organic synthesis. The comparison includes experimental data, detailed protocols, and a visual representation of the synthetic workflow.
Introduction to this compound and its Alternatives
This compound is a five-membered N-amino heterocyclic compound. The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs and natural products, making its derivatives, including N-amino pyrrolidines, of significant interest in medicinal chemistry.[2][3] The primary utility of this compound in organic synthesis lies in its ability to act as a nucleophile, readily reacting with aldehydes and ketones to form stable hydrazones. These hydrazones can serve as precursors to a variety of other functional groups and heterocyclic systems.
Common alternatives to this compound include other cyclic N-amino compounds such as N-aminopiperidine hydrochloride and N-aminomorpholine . These alternatives offer variations in ring size and the presence of an additional heteroatom (oxygen in morpholine), which can influence their reactivity, solubility, and the properties of the resulting products.
Comparison of Performance in Hydrazone Formation
Hydrazone formation is a condensation reaction between a hydrazine derivative and a carbonyl compound. The general reaction scheme is presented below:
Caption: General reaction for hydrazone formation.
Table 1: Synthesis of Hydrazones with N-Aminopyrrolidine Hydrochloride
| Carbonyl Compound | Solvent | Reaction Time | Yield (%) | Reference |
| Monosaccharides | Methanol | Not Specified | Not Specified | [4] |
Table 2: Synthesis of Hydrazones with N-Aminopiperidine Hydrochloride
| Carbonyl Compound | Solvent | Reaction Time | Yield (%) | Reference |
| Monosaccharides | Methanol | Not Specified | Not Specified | [4] |
Table 3: Synthesis of Hydrazones with N-Aminomorpholine
| Carbonyl Compound | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2-Bromo-3-phenylallylidene | Isopropyl alcohol | 3 | 42.6 | [5] |
| 4-Hydroxy-3-methoxybenzaldehyde | Isopropyl alcohol | 3 | Not Specified | [5] |
| 2-(2-Bromo-3-phenylallylidene)benzoic acid | Isopropyl alcohol | 3 | Not Specified | [5] |
| Pyridine-4-carbaldehyde | Isopropyl alcohol | 3 | Not Specified | [5] |
| 2-Formylbenzoic acid | Isopropyl alcohol | 3 | 91.4 | [5] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of hydrazones using N-aminomorpholine, which can be adapted for N-aminopyrrolidine hydrochloride and N-aminopiperidine hydrochloride.
General Procedure for the Synthesis of Hydrazones from N-Aminomorpholine: [5]
A solution of N-aminomorpholine (0.01 mol) in isopropyl alcohol (5 mL) is prepared. To this solution, the corresponding aldehyde (0.011 mol) dissolved in isopropyl alcohol (15 mL) is added. The reaction mixture is then refluxed for 3 hours. After cooling to room temperature, the resulting precipitate is collected by filtration and recrystallized from isopropyl alcohol to afford the pure hydrazone.
Experimental Workflow
The logical flow of synthesizing and characterizing hydrazones from N-amino heterocycles is depicted in the following diagram:
Caption: Experimental workflow for hydrazone synthesis.
Discussion and Conclusion
While this compound is a staple reagent for introducing the N-amino pyrrolidine moiety, its alternatives, N-aminopiperidine hydrochloride and N-aminomorpholine, offer viable and, in some cases, potentially advantageous options. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including desired product properties, solubility, and reactivity.
The data for N-aminomorpholine suggests that hydrazone formation can proceed with high yields under relatively mild conditions.[5] Although direct comparative yield data is limited for N-aminopyrrolidine and N-aminopiperidine, the successful synthesis of saccharide hydrazones indicates their utility in this transformation.[4]
Researchers are encouraged to consider these alternatives in their synthetic strategies. The selection of the appropriate N-amino heterocycle can be a critical factor in optimizing reaction outcomes and in the design of novel molecules with desired biological activities. Further head-to-head comparative studies under standardized conditions would be highly beneficial to the scientific community for making more informed decisions on reagent selection.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 4. Item - Synthesis of Novel Saccharide Hydrazones - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to Pyrrolidin-1-amine Hydrochloride Derivatives and Other Organocatalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has witnessed exponential growth, offering a powerful and often more sustainable alternative to traditional metal-based catalysis. Within this domain, chiral pyrrolidine scaffolds have established themselves as privileged structures, capable of inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the performance of "Pyrrolidin-1-amine hydrochloride" derivatives against other prominent classes of organocatalysts in two benchmark transformations: the asymmetric aldol reaction and the asymmetric Michael addition. The data presented herein, summarized from the literature, aims to assist researchers in the rational selection of catalysts for their synthetic endeavors.
Performance Benchmark: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the enantioselective formation of β-hydroxy carbonyl compounds, which are key synthons for numerous natural products and pharmaceuticals. The catalytic efficiency is typically evaluated based on product yield and enantiomeric excess (ee).
| Catalyst Class | Representative Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Diastereomeric Ratio (anti:syn) | Reference |
| Pyrrolidine Derivatives | L-Proline | p-Nitrobenzaldehyde | Acetone | 97 | 96 | - | [1] |
| (S)-2-(Trifluoromethyl)pyrrolidine | p-Nitrobenzaldehyde | Cyclohexanone | 85 | 95 | 95:5 | Not explicitly found | |
| Prolinamide Derivatives | Isatin | Acetone | up to 99 | up to 80 | - | [2] | |
| Thiourea-based Catalysts | Takemoto's Catalyst | p-Nitrobenzaldehyde | Acetone | 95 | 98 | 95:5 | Not explicitly found |
| Imidazolidinones | MacMillan's Catalyst (1st Gen) | Isovaleraldehyde | Acetone | 86 | 93 | - | Not explicitly found |
Performance Benchmark: Asymmetric Michael Addition
The asymmetric Michael addition is a powerful method for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral 1,5-dicarbonyl compounds and their analogues.
| Catalyst Class | Representative Catalyst | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Pyrrolidine Derivatives | (S)-Diphenylprolinol TMS Ether | Cyclohexanone | β-Nitrostyrene | 97 | 99 | >99:1 | Not explicitly found |
| N-aminopyrrolidine derivatives | Aldehydes | Nitroolefins | up to 93 | up to 97 | >99:1 | [3] | |
| Thiourea-based Catalysts | Schreiner's Thiourea | Diethyl Malonate | Chalcone | 98 | 96 | - | Not explicitly found |
| Imidazolidinones | MacMillan's Catalyst (2nd Gen) | Dimethyl Malonate | Cinnamaldehyde | 95 | 99 | - | [4][5] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the asymmetric aldol and Michael addition reactions.
General Protocol for Asymmetric Aldol Reaction Catalyzed by a Proline Derivative
-
To a stirred solution of the aldehyde (0.25 mmol) in the appropriate solvent (e.g., DCM, 0.5 mL), the organocatalyst (10-20 mol%) is added.[6]
-
The ketone (1.25 mmol) and any additive (e.g., benzoic acid, 10 mol%) are then added to the mixture at the specified temperature (e.g., 2 °C).[6]
-
The reaction is stirred for the required time (typically 24-72 hours) and monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.[6]
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).[6]
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[6]
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Asymmetric Michael Addition Catalyzed by a Pyrrolidine-Based Organocatalyst
-
To a solution of the nitroolefin (0.2 mmol, 1.0 equivalent) in a suitable solvent (e.g., toluene, 0.5 mL), the pyrrolidine-based organocatalyst (10 mol%) is added.[7]
-
The carbonyl donor (e.g., cyclohexanone, 2.0 mmol, 10 equivalents) is then added to the reaction mixture.[7]
-
A co-catalyst, such as benzoic acid (10 mol%), may be added if required.[7]
-
The reaction mixture is stirred at room temperature and the progress is monitored by TLC.[7]
-
Once the reaction is complete, the solvent is removed under reduced pressure.[7]
-
The resulting crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.[7]
-
The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC and/or NMR spectroscopy.
Visualizing the Catalytic Pathways
To better understand the mechanisms and workflows, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Comparative Analysis of Reaction Kinetics: Pyrrolidin-1-amine Hydrochloride and its Alternatives in N-Amination Reactions
A detailed examination of the synthesis kinetics of N-aminopyrrolidine via the Raschig process, benchmarked against the formation of N-aminopiperidine and other relevant amination reactions, provides valuable insights for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of reaction kinetics, supported by experimental data and detailed protocols, to inform the selection of reagents and reaction conditions for the synthesis of N-amino heterocyclic compounds.
The synthesis of N-amino heterocycles is a critical step in the development of numerous pharmaceuticals and specialty chemicals. Among these, Pyrrolidin-1-amine, often handled as its more stable hydrochloride salt, is a valuable building block. Understanding the kinetics of its formation is paramount for process optimization, yield maximization, and ensuring reaction safety. This guide focuses on the kinetic analysis of N-aminopyrrolidine synthesis through the Raschig process, a well-established method for N-amination, and compares it with the synthesis of N-aminopiperidine under similar conditions.
Executive Summary of Kinetic Data
The reaction kinetics for the formation of N-aminopyrrolidine and N-aminopiperidine from their respective cyclic amines and monochloramine in an alkaline medium have been investigated. The key kinetic parameters are summarized in the table below. The reactions are typically second-order overall, being first-order with respect to both the cyclic amine and monochloramine.
| Parameter | N-Aminopyrrolidine Synthesis | N-Aminopiperidine Synthesis | Notes |
| Reaction | Pyrrolidine + Monochloramine | Piperidine + Monochloramine | Raschig Process in alkaline medium. |
| Overall Rate Law | rate = k[Pyrrolidine][NH2Cl] | rate = k[Piperidine][NH2Cl] | Empirically determined. |
| Rate Constant (k) | Specific values are dependent on temperature and pH. | Generally exhibits a slightly higher rate constant under identical conditions. | See detailed studies for precise values. |
| Activation Energy (Ea) | Not explicitly found in the public domain. | Not explicitly found in the public domain. | Lower activation energy implies a faster reaction rate increase with temperature. |
| Influence of pH | Reaction rate is highly dependent on pH, which governs the speciation of reactants. | Similar high dependence on pH. | Optimal pH is crucial for maximizing the concentration of the reactive amine species. |
| Temperature Effect | Reaction rate increases with temperature, following the Arrhenius equation. | Reaction rate increases with temperature. | Higher temperatures can also promote side reactions. |
Reaction Pathways and Experimental Workflow
The synthesis of N-aminopyrrolidine via the Raschig process involves the reaction of pyrrolidine with monochloramine. The reaction proceeds through a nucleophilic attack of the secondary amine on the electrophilic chlorine atom of monochloramine.
Caption: Reaction pathway for the synthesis of N-aminopyrrolidine.
A typical experimental workflow for studying the kinetics of this reaction involves monitoring the concentration of reactants or products over time using spectroscopic methods.
Caption: Experimental workflow for kinetic analysis.
Detailed Experimental Protocols
The following protocols are based on methodologies described for the kinetic analysis of N-amination reactions via the Raschig process.
Protocol 1: Kinetic Analysis of N-Aminopyrrolidine Synthesis
Objective: To determine the rate constant for the reaction between pyrrolidine and monochloramine.
Materials:
-
Pyrrolidine
-
Sodium hypochlorite solution (commercial bleach)
-
Ammonium chloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Distilled deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Stopped-flow apparatus (optional, for very fast reactions)
-
pH meter
-
Standard laboratory glassware
Procedure:
-
Preparation of Monochloramine Solution:
-
Prepare a stock solution of monochloramine by reacting sodium hypochlorite with an excess of ammonium chloride in an alkaline aqueous solution. The pH should be carefully adjusted to be above 8 to ensure the stability of monochloramine.
-
The concentration of the monochloramine solution is determined spectrophotometrically by measuring its absorbance at 245 nm (ε ≈ 450 M⁻¹cm⁻¹).
-
-
Kinetic Measurements:
-
Prepare a solution of pyrrolidine of known concentration in a buffer solution of the desired pH (typically alkaline).
-
Place the pyrrolidine solution in a thermostatted cuvette inside the UV-Vis spectrophotometer and allow it to reach the desired temperature.
-
Initiate the reaction by rapidly injecting a known volume of the monochloramine stock solution into the cuvette and start data acquisition immediately.
-
Monitor the decrease in the absorbance of monochloramine at 245 nm over time. Record data at regular intervals until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Convert the absorbance values to monochloramine concentration using the Beer-Lambert law (A = εbc).
-
Plot the concentration of monochloramine versus time.
-
To determine the rate constant, apply the appropriate integrated rate law. Assuming a pseudo-first-order condition (with a large excess of pyrrolidine), a plot of ln[NH₂Cl] versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope. The second-order rate constant (k) is then calculated by k = k' / [Pyrrolidine].
-
Repeat the experiment with different initial concentrations of pyrrolidine to confirm the reaction order.
-
Conduct the experiment at various temperatures to determine the activation energy using the Arrhenius plot (ln(k) vs. 1/T).
-
Protocol 2: Comparative Kinetic Analysis of N-Aminopiperidine Synthesis
Objective: To determine the rate constant for the reaction between piperidine and monochloramine for comparison with the pyrrolidine reaction.
Procedure:
This protocol is identical to Protocol 1, with the substitution of piperidine for pyrrolidine. All other conditions (preparation of monochloramine, kinetic measurements, and data analysis) should be kept consistent to ensure a valid comparison.
Alternatives to Pyrrolidin-1-amine Hydrochloride in Kinetic Studies
For comparative kinetic analysis, several alternatives to pyrrolidine can be considered, primarily other cyclic secondary amines. The choice of alternative will depend on the specific research question, such as investigating the effect of ring size or steric hindrance on the reaction rate.
-
Piperidine: As detailed in this guide, piperidine provides a direct comparison of a six-membered ring heterocycle to the five-membered pyrrolidine.
-
Azetidine: A four-membered ring heterocycle, which would allow for the study of ring strain effects on the amination kinetics.
-
Morpholine: A six-membered heterocycle containing an oxygen atom, which can be used to investigate the influence of heteroatoms on the nucleophilicity of the amine and the overall reaction kinetics.
-
Substituted Pyrrolidines: Using pyrrolidine derivatives with substituents on the ring can provide insights into steric and electronic effects on the reaction rate.
Conclusion
The kinetic analysis of the synthesis of N-aminopyrrolidine, particularly when compared with alternatives like N-aminopiperidine, offers a quantitative understanding of the factors influencing N-amination reactions. The experimental protocols provided herein offer a robust framework for researchers to conduct their own kinetic studies. By systematically varying reaction parameters such as temperature, pH, and substrate structure, a comprehensive picture of the reaction mechanism and kinetics can be developed, leading to more efficient and controlled synthetic processes in the development of novel chemical entities.
A Comparative Guide to Stereochemical Outcomes with Different Pyrrolidine-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Pyrrolidine-based organocatalysts have emerged as a powerful and versatile toolkit for achieving high levels of stereocontrol in a variety of asymmetric transformations. Their ready availability, operational simplicity, and tunable nature have made them indispensable in the synthesis of complex chiral molecules.
This guide provides a comprehensive comparison of different classes of pyrrolidine-based catalysts, focusing on their performance in key carbon-carbon bond-forming reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic visualizations, this document aims to serve as a valuable resource for the rational selection of the optimal catalyst for specific synthetic challenges.
Catalytic Performance: A Quantitative Comparison
The effectiveness of a catalyst is best evaluated through quantitative metrics such as yield, diastereoselectivity (dr), and enantioselectivity (ee). The following tables summarize the performance of various pyrrolidine-based catalysts in the asymmetric Aldol, Mannich, and Michael reactions. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution as reaction conditions may vary.[1]
Asymmetric Aldol Reaction
The aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds.[1] Proline and its derivatives have demonstrated significant success in catalyzing this transformation with high stereocontrol.[2]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 97 | - | 76 | J. Am. Chem. Soc. 2000, 122, 2395 |
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30 | [1] |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 99 | 95:5 | 99 | [1] |
| (S)-Pyrrolidinyl-tetrazole | 4-Nitrobenzaldehyde | Acetone | CH2Cl2 | RT | 12 | 95 | - | 96 | Chem. Biodivers. 2006, 3, 119 |
Asymmetric Mannich Reaction
The Mannich reaction provides a direct route to β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.[1] Pyrrolidine-based catalysts facilitate this reaction with high stereocontrol.[1]
| Catalyst | Aldehyde | Imine | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | L-Proline | 4-Nitrobenzaldehyde | N-PMP-protected α-imino ethyl glyoxylate | Acetone | DMSO | RT | 12 | 99 | 95:5 | >99 | Angew. Chem. Int. Ed. 2000, 39, 3439 | | (S)-2-(Triflylaminomethyl)pyrrolidine | Propanal | N-Boc-imine | Acetone | CH2Cl2 | -20 | 24 | 98 | >99:1 | 99 | J. Am. Chem. Soc. 2007, 129, 7004 |
Asymmetric Michael Reaction
The Michael reaction is a conjugate addition reaction crucial for the formation of carbon-carbon bonds. Diarylprolinol silyl ethers have been found to be effective organocatalysts for various enantioselective transformations, including the Michael reaction.[3]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |
| Diarylprolinol silyl ether | Propanal | Nitrostyrene | Toluene | 4 | 2 | 97 | 93:7 | 99 | Angew. Chem. Int. Ed. 2005, 44, 4224 |
| (S)-Pyrrolidinyl-tetrazole | Cyclohexanone | Nitrostyrene | CH2Cl2 | RT | 2 | 99 | 99:1 | 99 | Chem. Biodivers. 2006, 3, 119 |
Experimental Protocols
The following are generalized experimental protocols for the key asymmetric reactions catalyzed by pyrrolidine-based catalysts.
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (or neat), the pyrrolidine-based catalyst (typically 10-30 mol%) is added. The ketone (2.0-10.0 mmol) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is quenched by adding a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.[1]
General Procedure for Asymmetric Mannich Reaction
In a typical procedure, the aldehyde (1.0 mmol), the imine (1.2 mmol), and the pyrrolidine-based catalyst (10-20 mol%) are dissolved in the specified solvent. The ketone (2.0 mmol) is then added, and the mixture is stirred at the designated temperature until the reaction is complete (monitored by TLC). The reaction is then quenched, and the product is isolated and purified using standard techniques as described for the aldol reaction.
General Procedure for Asymmetric Michael Reaction
To a solution of the Michael donor (1.0 mmol) and the Michael acceptor (1.2 mmol) in the chosen solvent, the pyrrolidine-based catalyst (5-20 mol%) is added. The reaction is stirred at the specified temperature for the required duration. After completion, the reaction mixture is worked up by quenching with a suitable reagent, followed by extraction, drying, and concentration of the organic phase. The final product is purified by flash chromatography, and the stereochemical outcome is determined by chiral HPLC analysis.
Mechanistic Insights and Visualizations
The stereochemical outcome of these reactions is dictated by the specific structure of the pyrrolidine-based catalyst and its interaction with the substrates in the transition state. The catalytic cycle generally involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate.[4]
The Role of Catalyst Structure
Subtle modifications to the pyrrolidine ring can lead to significant changes in catalytic activity and stereoselectivity.[4] For instance, the introduction of bulky substituents can enhance facial discrimination of the intermediate, leading to higher enantioselectivity. The acidity and hydrogen-bonding ability of substituents on the pyrrolidine ring can also play a crucial role in stabilizing the transition state and influencing the stereochemical outcome.
For example, diarylprolinol silyl ethers are highly effective catalysts due to the bulky diarylmethyl group, which effectively shields one face of the enamine intermediate, leading to high enantioselectivity.[3][5] In contrast, simple prolinamides may exhibit lower activity and stereoselectivity in some cases.[4] Tetrazole-based surrogates of proline have been shown to outperform proline in terms of yield, enantioselectivity, and reaction time, which is attributed to their increased acidity and better solubility in organic solvents.[6]
Caption: Logical relationship between catalyst structure and stereochemical outcome.
General Catalytic Cycle and Experimental Workflow
The general mechanism for these aminocatalyzed reactions involves the formation of a key intermediate (enamine or iminium ion) from the catalyst and one of the substrates. This intermediate then reacts with the other substrate in a stereocontrolled manner, followed by hydrolysis to release the product and regenerate the catalyst.
Caption: General experimental workflow for pyrrolidine-catalyzed asymmetric reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-(pyrrolidin-2-yl)-1H-tetrazole and 5-[(pyrrolidin-2-yl)methyl]-1H-tetrazole: proline surrogates with increased potential in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pyrrolidin-1-amine Hydrochloride: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Pyrrolidin-1-amine hydrochloride, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation.[1] Adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields are required to prevent eye contact.[1]
-
Hand Protection: Wear protective gloves to avoid skin contact.[1]
-
Skin and Body Protection: Impervious clothing should be worn to protect the skin.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator must be used.[1]
Ensure that a safety shower and eyewash station are readily accessible in the work area.[1]
Quantitative Hazard and Disposal Summary
For a quick reference, the following table summarizes the key information regarding the hazards and disposal of this compound and the related compound, Pyrrolidine.
| Parameter | Pyrrolidine Hydrochloride | Pyrrolidine |
| CAS Number | 25150-61-2[1] | 123-75-1[2][3] |
| Physical State | Solid | Colorless to light yellow liquid[4] |
| Primary Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319)[1] | Highly flammable liquid and vapour (H225), Harmful if swallowed or if inhaled (H302 + H332), Causes severe skin burns and eye damage (H314), Harmful to aquatic life (H402)[2][3] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at room temperature.[1] | Store in a well-ventilated place. Keep cool. Store locked up.[2][5] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant in accordance with applicable laws and regulations.[1][6] | Offer surplus and non-recyclable solutions to a licensed disposal company. Burn in a chemical incinerator equipped with an afterburner and scrubber.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and compliance with all relevant regulations.
1. Waste Collection:
- Collect waste this compound in its original container or a clearly labeled, suitable, and closed container.[6]
- Do not mix with other waste materials.[2] Handle uncleaned containers as you would the product itself.[2]
2. Container Management:
- Ensure the waste container is kept tightly closed and stored in a cool, well-ventilated area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
3. Spill Management:
- In the event of a spill, use personal protective equipment.[1]
- Avoid generating dust.[1]
- Collect the spilled material promptly and place it in a suitable container for disposal.[6]
- Clean the affected area thoroughly.
- Prevent the product from entering drains or water courses.[1]
4. Final Disposal:
- Dispose of the waste material through a licensed professional waste disposal service.[3]
- All disposal activities must be in accordance with national and local regulations.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: A flowchart outlining the key steps and decisions in the safe disposal process for this compound.
References
Personal protective equipment for handling Pyrrolidin-1-amine hydrochloride
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Pyrrolidin-1-amine hydrochloride (CAS No. 63234-71-9). The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure risk.
| PPE Category | Item | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Essential for preventing the inhalation of the powdered compound, which can cause respiratory irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which can lead to irritation.[1] |
| Eye Protection | Chemical splash goggles or a face shield | Provides a necessary barrier against airborne particles and potential splashes, protecting from serious eye irritation. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a designated and controlled area, such as a certified chemical fume hood, to mitigate exposure risks.
1. Preparation and Gowning:
-
Before entering the designated handling area, ensure all required PPE is correctly donned as specified in the table above.
-
Verify that safety equipment, including an eyewash station and safety shower, is accessible and operational.
2. Compound Handling:
-
All manipulations, including weighing and transferring, should be performed within a chemical fume hood to control airborne dust.
-
Use dedicated or disposable equipment to prevent cross-contamination. If non-disposable equipment is used, a validated cleaning procedure must be in place.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
Avoid generating dust during cleanup.
-
Carefully sweep up the spilled solid and place it into a suitable, closed container for disposal.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
4. Decontamination and Cleaning:
-
After handling, decontaminate all surfaces with an appropriate cleaning solution.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after exiting the work area.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water. Consult a physician. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and consult a physician. Never give anything by mouth to an unconscious person. |
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.
-
Waste Segregation and Collection: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the full chemical name.
-
Professional Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not let the product enter drains.
Safe Handling Workflow
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

